molecular formula C10H9F3O2 B2851665 Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate CAS No. 175543-23-4

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Cat. No.: B2851665
CAS No.: 175543-23-4
M. Wt: 218.175
InChI Key: QTJOXVLRFWKBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJOXVLRFWKBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a compound of significant interest in medicinal chemistry and drug development due to the unique properties conferred by its gem-difluoroarylacetate moiety. The primary focus of this document is the strategic application of the Reformatsky reaction, detailing the mechanistic intricacies and providing a robust experimental protocol. Furthermore, alternative synthetic strategies, including direct fluorination methodologies, are discussed to offer a comprehensive overview of the available synthetic arsenal. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of complex fluorinated molecules.

Introduction: The Significance of Fluorinated Arylacetates

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In the context of drug design, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa. The α,α-difluoro-α-arylacetate scaffold, present in our target molecule, this compound, is a particularly valuable pharmacophore. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, while the aryl moiety provides a scaffold for further functionalization and interaction with biological targets. This guide will elucidate the chemical principles and practical considerations for the synthesis of this important building block.

The Reformatsky Reaction: A Cornerstone in Carbon-Carbon Bond Formation

The Reformatsky reaction is a powerful and versatile method for the formation of β-hydroxy esters through the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1][2][3] This reaction is particularly well-suited for the synthesis of our target molecule's precursor, as it allows for the direct coupling of a difluoroacetyl unit with an aromatic aldehyde.

Mechanistic Insights into the Difluoro-Reformatsky Reaction

The generally accepted mechanism of the Reformatsky reaction involves the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[1] In the context of our synthesis, the key steps are as follows:

  • Oxidative Addition: Zinc metal undergoes oxidative addition to the carbon-bromine bond of ethyl bromodifluoroacetate. This step forms a zinc enolate, a nucleophilic species that is less reactive and more tolerant of various functional groups compared to Grignard reagents or lithium enolates.[1]

  • Coordination and Nucleophilic Attack: The carbonyl oxygen of 4-fluorobenzaldehyde coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate carbon onto the carbonyl carbon of the aldehyde, proceeding through a six-membered chair-like transition state.[3]

  • Formation of the β-Hydroxy Ester: Subsequent acidic workup protonates the resulting zinc alkoxide to yield the desired β-hydroxy ester, ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate.

Reformatsky_Mechanism

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate, the precursor to the target molecule. This protocol is based on established methodologies for similar Reformatsky reactions.[4]

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Zinc dust (activated)

  • Iodine (crystal)

  • Ethyl bromodifluoroacetate

  • 4-Fluorobenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Activation of Zinc: In a flame-dried three-neck flask under an inert atmosphere, add zinc dust (1.5 eq) and a small crystal of iodine. Gently heat the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool to room temperature. This process activates the zinc surface.

  • Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.

  • Initiation: In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.2 eq) and 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension. The reaction is typically initiated by gentle warming. A color change and/or gentle reflux indicates the start of the reaction.

  • Addition of Reagents: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate.

Reactant Molar Ratio Notes
4-Fluorobenzaldehyde1.0Limiting reagent
Ethyl bromodifluoroacetate1.2Slight excess to ensure complete reaction
Zinc (activated)1.5Excess to drive the reaction
Anhydrous THF-Solvent

Table 1: Stoichiometry of the Reformatsky Reaction.

Dehydration to the Target Molecule

The β-hydroxy ester obtained from the Reformatsky reaction can be dehydrated to yield the target α,β-unsaturated ester, this compound. This elimination reaction is typically acid-catalyzed.

Mechanistic Considerations

The acid-catalyzed dehydration of the β-hydroxy ester likely proceeds through an E1 or E2 mechanism, depending on the reaction conditions.

  • Protonation: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).

  • Carbocation Formation (E1) or Concerted Elimination (E2): In an E1 mechanism, the protonated hydroxyl group departs to form a secondary carbocation, which is then deprotonated by a weak base (e.g., the solvent) to form the double bond. In an E2 mechanism, a base removes a proton from the α-carbon in a concerted step with the departure of the water molecule.

Dehydration_Mechanism

Representative Dehydration Protocol

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or another suitable aprotic solvent

  • Dean-Stark apparatus (optional, to remove water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate in toluene. Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq).

  • Dehydration: Heat the mixture to reflux. The progress of the reaction can be monitored by TLC. The use of a Dean-Stark trap can facilitate the removal of water and drive the reaction to completion.

  • Workup: After the reaction is complete, cool the mixture to room temperature and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Alternative Synthetic Strategies

While the Reformatsky reaction is a robust method, other synthetic approaches can also be employed to generate α,α-difluoro-α-arylacetates.

Direct Fluorination of Arylacetic Esters

Direct fluorination of the α-position of an arylacetic ester offers a more direct route to the target molecule. This typically involves the generation of an enolate followed by quenching with an electrophilic fluorinating agent.

  • Enolate Formation: A strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), is used to deprotonate the α-carbon of ethyl (4-fluorophenyl)acetate.

  • Electrophilic Fluorination: The resulting enolate is then treated with an electrophilic fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, to introduce the first fluorine atom. A second deprotonation and fluorination step would be required to obtain the difluorinated product.

Fluorination of Silyl Ketene Acetals

A variation of the direct fluorination method involves the in-situ formation of a silyl ketene acetal from the starting arylacetic ester. This intermediate can then be fluorinated with an electrophilic fluorine source. This method can sometimes offer better control and yields compared to direct enolate fluorination.[5]

Characterization and Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Property Value
Molecular Formula C₁₀H₉F₃O₂
Molecular Weight 218.17 g/mol
CAS Number 175543-23-4[5]

Table 2: Physicochemical Properties of this compound.[5]

Expected Spectroscopic Data:

  • ¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the 4-fluorophenyl group.

  • ¹⁹F NMR: Will show two signals, one for the gem-difluoro group and one for the fluorine on the phenyl ring, with characteristic couplings.

  • ¹³C NMR: Will show signals for the carbonyl carbon, the difluorinated carbon, the carbons of the ethyl group, and the carbons of the aromatic ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Conclusion

The synthesis of this compound is a key process for accessing a valuable building block in modern medicinal chemistry. The Reformatsky reaction provides a reliable and well-established pathway to its β-hydroxy ester precursor, which can be subsequently dehydrated to the target molecule. Understanding the mechanistic underpinnings of these transformations is crucial for optimizing reaction conditions and achieving high yields. Additionally, the exploration of alternative synthetic routes, such as direct fluorination, provides flexibility and allows for the selection of the most appropriate method based on available starting materials and experimental capabilities. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors with this important class of fluorinated compounds.

References

Physical and chemical properties of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a fluorinated building block of significant interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the practical application and handling of this compound, grounded in established scientific principles.

Molecular Identity and Structure

This compound is a synthetic organic compound featuring a difluorinated carbon center adjacent to an aromatic ring and an ester functional group. The presence of the geminal fluorine atoms and the fluorine substituent on the phenyl ring imparts unique electronic properties that are highly sought after in the design of novel pharmaceuticals and advanced materials.

Chemical Structure:

Figure 1: 2D structure of this compound.

Key Identifiers:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 175543-23-4[1]
Molecular Formula C₁₀H₉F₃O₂[1]
Molecular Weight 218.17 g/mol [1]
SMILES CCOC(=O)C(C1=CC=C(C=C1)F)(F)F[1]
InChIKey QTJOXVLRFWKBMD-UHFFFAOYSA-N[1]

Physicochemical Properties

Table of Computed and Inferred Physical Properties:

PropertyValueSource
Molecular Weight 218.17 g/mol PubChem[1]
XLogP3 2.9PubChem (Computed)[1]
Topological Polar Surface Area 26.3 ŲPubChem (Computed)[1]
Physical State Liquid (Inferred)N/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Density Not availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF) (Inferred).N/A

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the compound. While a full experimental dataset for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group. The aromatic protons will appear as multiplets in the downfield region.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the difluorinated benzylic carbon, the carbons of the ethyl group, and the aromatic carbons. The carbon signals will be split by the attached fluorine atoms.

  • ¹⁹F NMR: This is a key technique for characterizing this molecule. Two distinct signals are expected: one for the two equivalent geminal fluorine atoms and another for the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and other fragments.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group and bands corresponding to C-F and C-O stretching vibrations.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of α,α-difluoro-α-aryl esters like this compound typically involves the introduction of the difluoroacetate moiety to an aromatic precursor. A common method is the Reformatsky-type reaction using ethyl bromodifluoroacetate and a suitable zinc or copper catalyst with an appropriate aryl halide or boronic acid.

Illustrative Synthetic Workflow:

Figure 2: A generalized workflow for the synthesis of the title compound.

Chemical Reactivity and Stability

The difluoromethyl group is a bioisostere for hydroxyl and thiol groups and can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be used in further synthetic transformations. The C-F bonds are generally stable under most reaction conditions.

Applications in Drug Discovery and Materials Science

The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug design to improve metabolic stability, bioavailability, and binding affinity. The 2,2-difluoro-2-phenylacetate moiety is a valuable pharmacophore.

  • Metabolic Stability: The gem-difluoro group can block metabolic oxidation at the benzylic position, thereby increasing the half-life of a drug candidate.

  • Lipophilicity and Permeability: The fluorine atoms can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Conformational Control: The steric and electronic effects of the difluoro group can influence the conformation of a molecule, potentially leading to improved binding to its biological target.

In materials science, fluorinated compounds are used in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic and physical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar fluorinated organic compounds and esters should be followed.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

For related compounds like ethyl difluoroacetate, hazards identified include flammability and the potential to cause severe skin burns and eye damage[2]. Therefore, it is prudent to handle this compound with a high degree of caution.

Conclusion

This compound is a valuable synthetic building block with significant potential in drug discovery and materials science. Its unique structural features, arising from the strategic placement of fluorine atoms, offer a powerful tool for modulating molecular properties. While a comprehensive set of experimental data is not yet publicly available, this guide provides a solid foundation for understanding its key characteristics and handling requirements based on established chemical principles and data from analogous compounds. Further research into the specific properties and applications of this compound is warranted and will undoubtedly contribute to advancements in various scientific fields.

References

A Comprehensive Technical Guide to the Characterization of I-BET 762 (GSK525762A), a Potent BET Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The provided CAS number 175543-23-4 corresponds to "Benzeneacetic acid, α,α,4-trifluoro-, ethyl ester," for which there is limited publicly available characterization data. The following in-depth technical guide focuses on I-BET 762 (also known as GSK525762A or Molibresib) , a well-characterized and clinically evaluated compound that is likely the intended subject of interest for an audience of researchers and drug development professionals.

Introduction

I-BET 762 is a potent, orally bioavailable small molecule that functions as a competitive inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of BET protein activity has been implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions. I-BET 762 exerts its therapeutic effects by disrupting this interaction, leading to the downregulation of key oncogenes and pro-inflammatory genes.[2][3][4] This guide provides a comprehensive overview of the characterization data for I-BET 762, intended to support further research and development efforts.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Chemical Name (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[2][5][6]triazolo[4,3-a][2][5]benzodiazepine-4-acetamide[3]
Alternative Names GSK525762A, Molibresib[3]
Molecular Formula C22H22ClN5O2[3]
Molecular Weight 423.9 g/mol [3]
CAS Number 1260907-17-2[3]
Purity ≥98% (HPLC)[3]
Solubility Soluble to 100 mM in DMSO and ethanol[3]
Storage Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months.[4]

Mechanism of Action: Inhibition of BET Bromodomains

I-BET 762 functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin. This disruption of the BET protein-acetylated histone interaction leads to the suppression of target gene transcription. A key downstream effect of I-BET 762 is the downregulation of the MYC oncogene, which is a critical driver of cell proliferation in many cancers.[2][4]

Mechanism_of_Action cluster_0 Normal Gene Activation cluster_1 Inhibition by I-BET 762 BET_Protein BET Protein (BRD4) Acetylated_Histone Acetylated Histone BET_Protein->Acetylated_Histone Binds to Transcriptional_Machinery Transcriptional Machinery Acetylated_Histone->Transcriptional_Machinery Recruits MYC_Gene MYC Gene Transcriptional_Machinery->MYC_Gene Activates MYC_Protein MYC Protein MYC_Gene->MYC_Protein Transcription & Translation Cell_Proliferation Cell Proliferation MYC_Protein->Cell_Proliferation Promotes I-BET_762 I-BET 762 BET_Protein_Inhibited BET Protein (BRD4) I-BET_762->BET_Protein_Inhibited Binds to & Inhibits Acetylated_Histone_2 Acetylated Histone BET_Protein_Inhibited->Acetylated_Histone_2 Binding Blocked Transcriptional_Machinery_2 Transcriptional Machinery MYC_Gene_2 MYC Gene Transcriptional_Machinery_2->MYC_Gene_2 Activation Reduced Reduced_MYC_Protein Reduced MYC Protein MYC_Gene_2->Reduced_MYC_Protein Reduced Transcription & Translation Inhibited_Proliferation Inhibited Proliferation Reduced_MYC_Protein->Inhibited_Proliferation Leads to FRET_Assay_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of I-BET 762 Start->Prepare_Dilutions Combine_Reagents Combine BET Protein, Histone Peptide, and FRET Pair Prepare_Dilutions->Combine_Reagents Add_Inhibitor Add I-BET 762 to Microplate Combine_Reagents->Add_Inhibitor Incubate Incubate at Room Temperature Add_Inhibitor->Incubate Measure_FRET Measure FRET Signal Incubate->Measure_FRET Calculate_IC50 Calculate IC50 Measure_FRET->Calculate_IC50 End End Calculate_IC50->End

References

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral characteristics of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular structure and spectroscopic properties of this fluorinated ester.

Introduction

This compound (CAS 175543-23-4) is a trifluorinated organic compound with a molecular formula of C₁₀H₉F₃O₂.[1][2][3][4] The presence of a difluoroacetyl group directly attached to a fluorinated phenyl ring imparts unique electronic properties to the molecule, making its unambiguous characterization by spectroscopic methods crucial for any research and development application. This guide will delve into the core analytical techniques used for its structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS). The insights provided herein are based on established spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR is instrumental in identifying the hydrogen-containing functional groups within the molecule. The spectrum of this compound is expected to be relatively simple, showing signals for the ethyl group and the aromatic protons.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~7.5 - 7.7Multiplet2HAr-H (ortho to CF₂)
~7.1 - 7.3Multiplet2HAr-H (meta to CF₂)
~4.3 - 4.4Quartet2H-OCH₂CH₃~7.1
~1.3 - 1.4Triplet3H-OCH₂CH₃~7.1
Interpretation

The aromatic region is expected to exhibit two multiplets, each integrating to two protons, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing difluoroacetate group will be deshielded and appear at a lower field compared to the protons meta to this group. The ethyl group will present as a quartet for the methylene (-OCH₂-) protons due to coupling with the adjacent methyl group, and a triplet for the methyl (-CH₃) protons from coupling to the methylene group.

¹³C NMR Spectroscopy

Carbon NMR provides detailed information about the carbon skeleton of the molecule. The presence of fluorine atoms will induce characteristic splitting patterns in the signals of nearby carbon atoms due to C-F coupling.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)AssignmentCoupling Constant (J, Hz)
~165TripletC=O
~163DoubletC-F (aromatic)Large (¹JCF)
~130TripletC-CF₂ (aromatic)
~129DoubletAr-C (ortho to C-F)
~116DoubletAr-C (meta to C-F)
~115Triplet-CF₂-Very Large (¹JCF)
~63Singlet-OCH₂-
~14Singlet-CH₃
Interpretation

The carbonyl carbon of the ester is expected to appear as a triplet due to coupling with the two alpha-fluorine atoms. The quaternary carbon of the phenyl ring attached to the difluoroacetyl group will also exhibit a triplet splitting. The carbon atom bearing the fluorine in the phenyl ring will show a large one-bond C-F coupling constant. The other aromatic carbons will show smaller C-F couplings depending on their proximity to the fluorine atom. The alpha-carbon bearing the two fluorine atoms will be significantly downfield and show a very large one-bond C-F coupling, appearing as a triplet. The ethyl group carbons will appear as singlets under proton decoupling.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. It provides distinct signals for chemically non-equivalent fluorine atoms and reveals F-F coupling information.

Experimental Protocol
  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be utilized.

  • Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe, typically operating at a frequency of 376 MHz for a 400 MHz proton instrument.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence, often proton-decoupled.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range appropriate for organofluorine compounds (e.g., +50 to -250 ppm).

  • Processing: Apply Fourier transformation and baseline correction. Reference the spectrum to an external standard like CFCl₃ (0 ppm).

Predicted ¹⁹F NMR Data
Chemical Shift (δ, ppm)MultiplicityAssignmentCoupling Constant (J, Hz)
~ -100 to -110Singlet (or very fine multiplet)-CF₂-
~ -110 to -120Singlet (or very fine multiplet)Ar-F
Interpretation

Two main signals are expected in the ¹⁹F NMR spectrum. One signal will correspond to the two equivalent fluorine atoms of the difluoromethyl group, and the other will be from the single fluorine atom on the phenyl ring. The exact chemical shifts can be influenced by the solvent and concentration. The difluoromethyl fluorine signal is anticipated to be in the region of -100 to -110 ppm, while the aromatic fluorine signal is expected around -110 to -120 ppm, with negative values indicating an upfield shift relative to CFCl₃.[5][6][7]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol
  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analyzer: Employ a quadrupole, time-of-flight (TOF), or other suitable mass analyzer.

  • Detection: Record the mass-to-charge ratio (m/z) of the resulting ions.

Predicted Mass Spectrum Data (EI)
m/zProposed Fragment
218[M]⁺ (Molecular Ion)
173[M - OCH₂CH₃]⁺
145[M - COOCH₂CH₃]⁺
125[C₆H₄F-CF₂]⁺
95[C₆H₄F]⁺

Fragmentation Pathway

fragmentation_pathway M [M]⁺ m/z 218 frag1 [M - OCH₂CH₃]⁺ m/z 173 M->frag1 - •OCH₂CH₃ frag2 [M - COOCH₂CH₃]⁺ m/z 145 M->frag2 - •COOCH₂CH₃ frag3 [C₆H₄F-CF₂]⁺ m/z 125 frag2->frag3 - F•, - F• frag4 [C₆H₄F]⁺ m/z 95 frag2->frag4

Caption: Proposed electron ionization fragmentation pathway.

Interpretation

The molecular ion peak [M]⁺ is expected at an m/z of 218, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) to give a fragment at m/z 173, and the loss of the entire ester group (-COOCH₂CH₃) resulting in a fragment at m/z 145. Subsequent fragmentation of the fluorinated phenyl portion of the molecule would lead to ions at m/z 125 and 95.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR and mass spectrometry data offer a detailed electronic and structural fingerprint of the molecule. This information is indispensable for quality control, reaction monitoring, and the interpretation of the compound's behavior in various chemical and biological systems.

References

The Elusive Mechanism of Action: An In-Depth Technical Review of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Knowns and Unknowns

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability, have led to the development of numerous successful therapeutic agents. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a compound characterized by a difluorinated benzylic position, represents a molecule of significant interest within this chemical space. However, despite its availability as a research chemical and its structural alerts suggesting potential bioactivity, a comprehensive understanding of its specific mechanism of action remains conspicuously absent from the public scientific literature.

This technical guide, therefore, deviates from a conventional whitepaper format. Instead, it embarks on a deductive exploration, synthesizing established principles of medicinal chemistry and pharmacology with the limited available data on analogous structures. The objective is to provide a foundational framework for researchers investigating this molecule, highlighting potential avenues of inquiry and proposing hypothetical mechanisms that warrant experimental validation.

I. Molecular Architecture and Physicochemical Profile

This compound possesses a molecular structure that is both simple and intriguing from a medicinal chemistry perspective.

PropertyValueSource
Molecular Formula C₁₀H₉F₃O₂PubChem
Molecular Weight 218.17 g/mol PubChem
CAS Number 175543-23-4PubChem

The key structural features that likely dictate its biological behavior are:

  • The gem-Difluoro Group: The two fluorine atoms on the α-carbon significantly alter the electronic properties of the carbonyl group and the adjacent phenyl ring. This can influence the molecule's acidity, dipole moment, and ability to participate in hydrogen bonding.

  • The 4-Fluorophenyl Moiety: The fluorine atom on the phenyl ring is a common substituent in drug design, often enhancing metabolic stability by blocking potential sites of oxidation.

  • The Ethyl Ester: This group increases the lipophilicity of the molecule, potentially aiding in its transport across biological membranes. It is also a potential site for enzymatic hydrolysis in vivo.

II. Postulated Mechanisms of Action: A Hypothesis-Driven Approach

In the absence of direct experimental evidence, we can propose several plausible mechanisms of action for this compound based on the known activities of structurally related compounds.

A. Enzyme Inhibition: A High-Probability Target Class

The presence of the α,α-difluoroester moiety is a strong indicator that this compound may function as an enzyme inhibitor. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

One compelling hypothesis is the inhibition of hydrolytic enzymes , such as serine proteases or esterases.

G cluster_0 Active Site of Serine Hydrolase Serine Serine Residue (Nucleophile) TetrahedralIntermediate Stable Hemiketal Adduct (Tetrahedral Intermediate Mimic) Serine->TetrahedralIntermediate Histidine Histidine Residue (General Base) Histidine->Serine Activates OxyanionHole Oxyanion Hole (Stabilization) Molecule This compound Molecule->Serine Nucleophilic attack TetrahedralIntermediate->OxyanionHole Stabilized by Inhibition Enzyme Inhibition TetrahedralIntermediate->Inhibition

Caption: Proposed mechanism of serine hydrolase inhibition.

In this model, the hydroxyl group of a serine residue in the enzyme's active site would attack the electrophilic carbonyl carbon of the difluoroacetate. The resulting tetrahedral intermediate, a hemiketal, would be significantly stabilized by the electron-withdrawing fluorine atoms, effectively trapping the enzyme in an inactive state.

B. Metabolic Conversion to an Active Metabolite

The ethyl ester of the title compound is a likely substrate for ubiquitous esterases in the body. Hydrolysis would yield 2,2-difluoro-2-(4-fluorophenyl)acetic acid. This carboxylic acid could be the primary active agent.

G Prodrug This compound (Prodrug) ActiveMetabolite 2,2-difluoro-2-(4-fluorophenyl)acetic acid (Active Metabolite) Prodrug->ActiveMetabolite Esterase Hydrolysis Target Biological Target ActiveMetabolite->Target Pharmacological Effect

Caption: Potential metabolic activation of the parent compound.

The resulting carboxylic acid could then exert its effects through various mechanisms, such as:

  • Interaction with Nuclear Receptors: Some fluorinated carboxylic acids have been shown to modulate the activity of nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors).

  • Disruption of Cellular Metabolism: As an acetate analog, it could potentially interfere with pathways involving acetyl-CoA synthesis or utilization.

III. Proposed Experimental Workflows for Mechanism Deconvolution

To elucidate the true mechanism of action of this compound, a systematic and multi-pronged experimental approach is required.

A. In Vitro Target Identification
  • Broad-Spectrum Enzyme Panel Screening:

    • Objective: To identify potential enzyme targets.

    • Methodology:

      • Synthesize or procure high-purity this compound.

      • Submit the compound for screening against a diverse panel of enzymes, including proteases, esterases, kinases, and phosphatases.

      • Follow up on any significant "hits" with dose-response studies to determine IC₅₀ values.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To identify direct protein targets in a cellular context.

    • Methodology:

      • Treat intact cells or cell lysates with the compound.

      • Heat the samples across a range of temperatures.

      • Analyze protein aggregation by Western blot or mass spectrometry. Target proteins will show increased thermal stability upon ligand binding.

B. Cellular Phenotypic Screening
  • High-Content Imaging:

    • Objective: To assess the compound's effect on cellular morphology and key signaling pathways.

    • Methodology:

      • Treat a panel of cell lines with the compound at various concentrations.

      • Use automated microscopy and fluorescent probes to analyze a wide range of cellular parameters, such as cell cycle progression, apoptosis, cytoskeletal organization, and organelle health.

  • Gene Expression Profiling:

    • Objective: To identify cellular pathways modulated by the compound.

    • Methodology:

      • Treat cells with the compound.

      • Extract RNA and perform RNA-sequencing or microarray analysis.

      • Use bioinformatics tools to identify differentially expressed genes and enriched pathways.

IV. Concluding Remarks and Future Directions

This compound stands as a molecule of potential, yet its biological role remains an open question. The hypotheses presented in this guide, centered on enzyme inhibition and metabolic activation, offer rational starting points for investigation. The proposed experimental workflows provide a clear roadmap for researchers to unravel the mechanism of action of this and other novel fluorinated compounds. The path forward requires a commitment to rigorous, hypothesis-driven research to unlock the therapeutic potential that may be held within this intriguing chemical scaffold.

An In-depth Technical Guide to Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer medicinal chemists a powerful tool to optimize lead compounds into viable drug candidates. Within the vast landscape of organofluorine chemistry, molecules bearing the gem-difluoro motif (CF₂) have garnered significant attention. This guide provides a comprehensive technical overview of a particularly relevant building block: ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, synthesis, spectroscopic characterization, and its emerging role as a valuable precursor in the synthesis of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name this compound[1], is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 175543-23-4[1]
Molecular Formula C₁₀H₉F₃O₂[1]
Molecular Weight 218.17 g/mol [1]
IUPAC Name This compound[1]
SMILES CCOC(=O)C(C1=CC=C(C=C1)F)(F)F[1]
InChIKey QTJOXVLRFWKBMD-UHFFFAOYSA-N[1]

The structure of this compound is characterized by a central quaternary carbon atom bonded to a 4-fluorophenyl ring, a gem-difluoro group, and an ethyl ester moiety. The presence of three fluorine atoms, one on the phenyl ring and two on the α-carbon, significantly influences the molecule's electronic properties and reactivity.

The Significance of the α,α-Difluoro-α-Aryl Acetate Moiety in Medicinal Chemistry

The α,α-difluoro-α-aryl acetate scaffold is a privileged motif in medicinal chemistry. The gem-difunctional group can act as a bioisostere for a carbonyl group, a hydroxyl group, or even a single fluorine atom, offering a strategy to modulate the biological activity and pharmacokinetic profile of a parent molecule. The electron-withdrawing nature of the two fluorine atoms can influence the acidity of neighboring protons and the reactivity of the ester group. Furthermore, the 4-fluorophenyl group is a common feature in many approved drugs, often contributing to enhanced binding interactions with biological targets.

Synthesis of this compound

The synthesis of α,α-difluoro-α-aryl acetates can be achieved through various synthetic strategies. One of the most reliable and widely employed methods is the Reformatsky reaction . This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. For the synthesis of the title compound, a modified Reformatsky reaction using ethyl bromodifluoroacetate and 4-fluorobenzaldehyde is a logical and efficient approach.

Proposed Synthetic Pathway: The Reformatsky Reaction

The following diagram illustrates the proposed synthetic route for this compound via the Reformatsky reaction.

G cluster_reaction Reformatsky Reaction reagent1 Ethyl bromodifluoroacetate intermediate Organozinc Intermediate (Reformatsky Reagent) reagent1->intermediate + Zn reagent2 4-Fluorobenzaldehyde product This compound reagent2->product zinc Zinc (Zn) zinc->intermediate product->product intermediate->product Nucleophilic Addition workup Acidic Workup

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on established methodologies for similar Reformatsky reactions and should be adapted and optimized by qualified personnel.

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Ethyl bromodifluoroacetate (1.5 eq)

  • Activated Zinc dust (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine (catalytic amount for zinc activation)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen). Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool to room temperature. This process removes the deactivating oxide layer from the zinc surface.

  • Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.

  • Initiation: In the dropping funnel, prepare a solution of 4-fluorobenzaldehyde and ethyl bromodifluoroacetate in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is often indicated by a slight exotherm and the disappearance of the iodine color.

  • Addition: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NH₄Cl solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) of the ethyl group and a quartet for the methylene protons (-CH₂-) of the ethyl group, both with typical coupling constants. The aromatic protons of the 4-fluorophenyl ring will likely appear as two multiplets or a pair of doublets of doublets due to coupling with each other and with the fluorine atom on the ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the quaternary carbon bearing the gem-difluoro group (which will appear as a triplet due to coupling with the two fluorine atoms), the carbons of the ethyl group, and the carbons of the 4-fluorophenyl ring. The aromatic carbon bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this molecule. It is expected to show two signals: one for the gem-difluoro group (CF₂) and another for the fluorine atom on the aromatic ring. The signal for the CF₂ group will likely appear as a singlet or a narrowly split multiplet. The signal for the aromatic fluorine will appear as a multiplet due to coupling with the neighboring aromatic protons. A ¹⁹F NMR spectrum is available for the similar compound ethyl 2-fluoro-2-(4-fluorophenyl)acetate, which can provide a reference point for the expected chemical shift of the aromatic fluorine[2].

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1740-1760 cm⁻¹. Other characteristic bands will include C-F stretching vibrations and absorptions associated with the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and potentially rearrangements involving the fluorine atoms.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex, biologically active molecules. Its utility stems from the ability to introduce the α,α-difluoro-α-(4-fluorophenyl)acetyl moiety, which can serve as a key pharmacophore or a precursor to other functional groups.

While specific examples of its direct incorporation into named drug candidates are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. For instance, the α,α-difluoro-β-hydroxy ester core, which can be accessed from this compound, is a key structural element in some enzyme inhibitors.

The general workflow for utilizing such a building block in a drug discovery program is outlined below:

G start Ethyl 2,2-difluoro-2- (4-fluorophenyl)acetate step1 Chemical Modification (e.g., hydrolysis, amidation, reduction) start->step1 step2 Coupling with other pharmacophores step1->step2 step3 Lead Compound Generation step2->step3 step4 Structure-Activity Relationship (SAR) Studies step3->step4 step5 Lead Optimization step4->step5 end Drug Candidate step5->end

Caption: Role of the title compound in a drug discovery workflow.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

General safety information for related compounds like ethyl fluoroacetate and ethyl difluoroacetate indicates that they can be flammable and may cause skin and eye irritation[3].

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the gem-difluoro group and the 4-fluorophenyl ring, make it an attractive starting material for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its structure, a representative synthetic protocol, expected spectroscopic characteristics, and its potential applications in drug discovery. As the demand for sophisticated fluorinated molecules continues to grow, the importance of such well-defined building blocks in the development of next-generation pharmaceuticals is undeniable.

References

Discovery and history of aryl-difluoroacetate compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Aryl-Difluoroacetate Compounds

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal and agrochemical design.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—can profoundly influence a molecule's biological activity and pharmacokinetic profile.[3] Among the diverse array of fluorinated motifs, the difluoromethylene (CF2) group holds a special significance. It acts as a bioisostere for ethers, ketones, or sulfones, capable of modulating conformation and improving cellular permeability without a significant steric footprint.[1] This guide delves into the history and synthetic evolution of a critical class of molecules that provide access to this motif: the aryl-difluoroacetates. These compounds are not merely synthetic curiosities but are pivotal intermediates for creating next-generation pharmaceuticals and advanced materials.

Part 1: Foundational Synthetic Strategies - The Era of Copper Catalysis

The initial forays into the synthesis of aryl-difluoroacetates were dominated by copper-mediated cross-coupling reactions. These early methods laid the groundwork for more sophisticated approaches and remain relevant for their simplicity and effectiveness in certain contexts.

The Reformatsky-type Reaction and Early Precedents

Historically, the formation of a bond between an aryl group and a difluoroacetate moiety was a significant challenge. Early methodologies often relied on variations of the Reformatsky reaction, but the direct coupling of aryl halides proved more robust. A seminal approach involved the reaction of an aryl iodide with an alkyl bromodifluoroacetate in the presence of copper powder. This method, while effective, often required high temperatures and stoichiometric amounts of copper, limiting its functional group tolerance.

Copper-Catalyzed Cross-Coupling: Key Methodologies

A significant advancement came with the development of catalytic systems that enabled the efficient coupling of various aryl precursors.

Coupling with Aryl Iodides

A widely applicable method involves the treatment of aryl iodides with ethyl bromodifluoroacetate and copper powder in a solvent like DMSO.[4] This reaction proceeds effectively even with sterically hindered substrates, demonstrating its utility in complex syntheses, such as the preparation of a 4,4-difluoro-α-tocopherol derivative.[4] The success of this method highlighted copper's unique ability to facilitate the formation of the critical aryl-CF2 bond.

Coupling with Aryl Boronic Acids

The use of aryl boronic acids as coupling partners represented a major leap forward in terms of substrate scope and reaction mildness. Copper-catalyzed reactions of aryl boronic acids with 2-bromo-2,2-difluoroacetamides demonstrated high efficiency and tolerance for a wide range of electronic properties on the aryl ring, accommodating both electron-donating and electron-withdrawing groups.[5] This versatility established aryl boronic acids as a preferred aryl source in many modern protocols.

Experimental Protocol: Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoroacetamide with Aryl Boronic Acid [5]

  • Preparation: To a reaction vessel under an inert atmosphere, add the starting 2-bromo-2,2-difluoroacetamide (1.0 equiv.), the desired aryl boronic acid (1.3 equiv.), potassium fluoride (KF, 2.0 equiv.), and magnesium chloride (MgCl₂, 1.0 equiv.).

  • Catalyst Addition: Add the copper catalyst, such as copper(II) bromide (CuBr₂, 0.1 equiv.), and a suitable ligand (e.g., L1 as described in the source literature, 0.2 equiv.).

  • Solvent and Reaction: Add hexafluoropropanol as the solvent. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate technique like TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, perform an aqueous work-up. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-aryl-2,2-difluoroacetamide.

Part 2: The Modern Synthesis Era - Mild, Efficient, and Versatile Methodologies

Recent years have witnessed a paradigm shift towards milder and more efficient synthetic methods, driven by the principles of sustainable chemistry and the need for greater functional group compatibility. Photoredox and dual catalysis have emerged as powerful tools in this domain.

Photoredox/Copper Dual Catalysis: A Synergistic Approach

A groundbreaking development has been the merger of visible-light photoredox catalysis with copper catalysis.[6] This dual catalytic system provides a mild, rapid, and highly efficient pathway to synthesize aryl-difluoroacetate compounds from readily available arylboronic acids and ethyl bromodifluoroacetate.[6]

The reaction proceeds at room temperature under blue LED irradiation, a stark contrast to the high temperatures often required in traditional copper-catalyzed methods.[6] This protocol exhibits remarkable functional group tolerance, accommodating sensitive groups like free phenols, aldehydes, and N-Boc protected amines.[6]

Mechanistic Insights

The proposed mechanism involves a synergistic interplay between an iridium photocatalyst and a copper catalyst.

  • Photocatalyst Excitation: The iridium photocatalyst, [Ir(ppy)₃], absorbs visible light and enters an excited state.

  • Single-Electron Transfer (SET): The excited photocatalyst reduces the ethyl bromodifluoroacetate via a single-electron transfer (SET), generating a difluoroacetate radical (•CF₂CO₂Et) and bromide anion.

  • Radical Trapping: The highly reactive difluoroacetate radical is trapped by the copper catalyst.

  • Transmetalation & Reductive Elimination: The aryl boronic acid undergoes transmetalation with the copper center, followed by reductive elimination to form the final aryl-difluoroacetate product and regenerate the active copper catalyst.

Experimental evidence, such as radical trapping experiments using TEMPO, supports the formation of the difluoro radical intermediate.[6]

G Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star Blue Light (hν) Ir4 Ir(IV) Ir3_star->Ir4 SET BrCF2 BrCF₂CO₂Et Ir3_star->BrCF2 Ir4->Ir3 Regeneration Radical •CF₂CO₂Et BrCF2->Radical Reduction Cu_complex Ar-Cu(II) Radical->Cu_complex Radical Trapping by Cu(I) Product Ar-CF₂CO₂Et Cu_complex->Product Reductive Elimination Cu_cat Cu(I) Catalyst Cu_complex->Cu_cat Regeneration ArBOH ArB(OH)₂ ArBOH->Cu_complex Transmetalation Cu_cat->Ir4

Caption: Proposed mechanism for Photoredox/Copper dual catalysis.

Palladium-Catalyzed Difluoroalkylative Carbonylation

Palladium catalysis offers an alternative pathway, particularly for the difunctionalization of alkenes. A palladium-catalyzed procedure for the difluoroalkylative carbonylation of aryl olefins has been developed to produce difluoropentanedioate compounds.[7] This transformation also proceeds through a radical mechanism initiated by a single-electron transfer (SET) from the palladium catalyst to the bromodifluoroacetate, generating the key difluoroacetate radical.[7]

G Start Aryl Olefin + BrCF₂CO₂Et Radical_Gen •CF₂CO₂Et Radical Generation (SET) Start->Radical_Gen Pd0 Pd(0) Catalyst Pd0->Radical_Gen Pd(0) induces SET Radical_Add Radical Addition to Olefin Radical_Gen->Radical_Add Benzylic_Rad Benzylic Radical Intermediate Radical_Add->Benzylic_Rad CO_Insert Carbon Monoxide Insertion Benzylic_Rad->CO_Insert Final_Product Difluoropentanedioate Product CO_Insert->Final_Product

Caption: Workflow for Pd-catalyzed difluoroalkylative carbonylation.

Part 3: Data Summary and Method Comparison

The choice of synthetic method depends on factors such as substrate availability, required scale, and functional group tolerance. The table below summarizes key aspects of the primary methods discussed.

FeatureCopper-Mediated (Aryl Iodide)Copper-Catalyzed (Aryl Boronic Acid)Photoredox/Copper Dual Catalysis
Aryl Source Aryl Iodides[4][8]Aryl Boronic Acids, Aryl Trialkoxysilanes[5]Aryl Boronic Acids[6]
Catalyst Stoichiometric or Catalytic Cu[4]Catalytic CuBr₂[5]Ir photocatalyst + Cu catalyst[6]
Temperature Often elevatedRoom Temperature[5]Room Temperature[6]
Key Advantage Simple, effective for specific substratesBroader scope than aryl iodidesExtremely mild, excellent functional group tolerance
Limitations Can require harsh conditionsLess mild than photoredox methodRequires light source, photocatalyst can be expensive

Part 4: Downstream Applications and Future Outlook

Aryl-difluoroacetate compounds are rarely the final target but serve as exceptionally versatile building blocks.

  • Pharmaceutical Intermediates: They are instrumental in creating novel fluorinated molecules with potentially superior biological activity, metabolic stability, and bioavailability.[3]

  • Access to Difluoromethyl Arenes: Subsequent hydrolysis and decarboxylation of aryldifluoroacetates provide a reliable route to difluoromethyl aromatics (Ar-CF₂H), another crucial motif in drug design.[8]

  • Synthesis of Aryl Difluoromethyl Ethers/Thioethers: These compounds are precursors for aryl α,α-difluoroethyl ethers and thioethers, which are emerging as important structures in bioactive compound discovery.[9][10]

The continuous evolution of synthetic methodologies, particularly those leveraging photoredox catalysis, promises to make aryl-difluoroacetates and their derivatives even more accessible. This will undoubtedly accelerate their application in the discovery of new therapeutics, agrochemicals, and materials, solidifying the role of the difluoroacetate moiety as a privileged structural unit in modern chemistry.

References

An In-depth Technical Guide to the Solubility of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Critical Role of Solubility in Advancing Pharmaceutical Chemistry

In the landscape of modern drug discovery and organic synthesis, the manipulation of molecular properties to achieve desired therapeutic outcomes is paramount. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a fluorinated ester, represents a key structural motif in the development of novel chemical entities. The presence of gem-difluoro groups and a fluorinated phenyl ring imparts unique electronic and metabolic properties, making it a valuable building block. However, the successful application of this compound in synthesis, purification, formulation, and crystallization processes is fundamentally governed by its solubility in organic solvents.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We will move beyond a simple tabulation of data to explore the underlying physicochemical principles, present a robust experimental framework for solubility determination, and discuss the molecular interactions that dictate its behavior in various solvent systems. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Physicochemical Profile of the Solute

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility. This compound is a molecule whose character is defined by the interplay of its polar ester group, the electron-withdrawing difluoro-carbon, and the aromatic fluorophenyl ring.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 175543-23-4[1][2]
Molecular Formula C₁₀H₉F₃O₂[1][2]
Molecular Weight 218.17 g/mol [1][2]
Structure CCOC(=O)C(C₁=CC=C(C=C₁)F)(F)F[1]

The Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The extent to which a solute dissolves is dictated by the Gibbs free energy of mixing, which accounts for both enthalpy (the energy of breaking and forming solute-solute, solvent-solvent, and solute-solvent interactions) and entropy (the increase in randomness).

For a compound like this compound, its solubility is governed by:

  • Polarity and Dipole Moment: The ester group (C=O) creates a significant dipole moment, favoring interactions with polar solvents. The gem-difluoro group further enhances the electrophilic character of the adjacent carbon.

  • Hydrogen Bonding: While the molecule itself lacks traditional hydrogen bond donors, the oxygen atoms of the ester carbonyl can act as hydrogen bond acceptors. This suggests enhanced solubility in protic solvents (e.g., alcohols) compared to aprotic solvents of similar polarity.

  • Van der Waals Forces: The phenyl ring contributes to London dispersion forces, allowing for interactions with both nonpolar and polar aromatic solvents.

  • Fluorine Chemistry: The fluorine atoms are highly electronegative but have low polarizability. This can lead to unique dipole-dipole interactions and sometimes phase separation (fluorophilicity/fluorophobicity) in highly fluorinated systems, though this is less dominant in this molecule compared to perfluorinated compounds.

Predictive models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-SAC (COnductor-like Screening MOdel for Segment Activity Coefficient) can be employed for initial solvent screening, offering theoretical estimations of solubility before extensive experimental work is undertaken.[3][4] These models use group contribution methods or quantum chemical calculations to predict activity coefficients, which are crucial for calculating solid-liquid equilibria.[4]

A Validated Protocol for Experimental Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The isothermal equilibrium method is the gold standard. The core principle is to create a saturated solution at a constant temperature and then accurately measure the concentration of the dissolved solute.

Step-by-Step Experimental Workflow:
  • Material Preparation:

    • Ensure the this compound is of high purity (>99%), verified by a suitable analytical method (e.g., HPLC, NMR). Impurities can significantly alter solubility measurements.

    • Use analytical grade or HPLC grade solvents to avoid interferences.

  • Equilibrium Setup:

    • Add an excess amount of the solid solute to a known volume or mass of the chosen solvent in a sealed vessel (e.g., a screw-cap vial or a jacketed glass reactor). The presence of undissolved solid is crucial to ensure saturation.

    • Place the vessel in a thermostatically controlled environment (e.g., a shaking incubator, water bath, or temperature-controlled block) set to the desired temperature (e.g., 25 °C). Maintain temperature control to within ±0.1 °C.

    • Agitate the mixture continuously (e.g., using a magnetic stirrer or orbital shaker) to facilitate the dissolution process and reach equilibrium faster.

  • Equilibrium Confirmation:

    • Allow the mixture to equilibrate for a sufficient period. A common duration is 24-48 hours.

    • Causality Check: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24h, 36h, 48h). If the measured concentration is constant, equilibrium is established.

  • Sample Preparation and Analysis:

    • Cease agitation and allow the undissolved solid to settle for at least 2 hours at the experimental temperature.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample gravimetrically or volumetrically with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Quantify the concentration of the solute in the diluted sample using a validated analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a multi-point calibration curve using standards of known concentration to ensure accurate quantification.

Diagram of the Isothermal Solubility Determination Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Verify Solute Purity (>99%) B Select Analytical Grade Solvent C Add Excess Solute to Solvent B->C D Agitate at Constant Temperature (e.g., 24-48h) C->D E Allow Solids to Settle D->E F Withdraw & Filter Supernatant E->F G Prepare Accurate Dilution F->G H Quantify via Calibrated HPLC G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Expected Solubility Trends and Solvent Selection

While specific experimental data for this compound is not widely published in readily accessible literature, we can predict its behavior based on its structure and established chemical principles. The compound's moderate polarity suggests it will be most soluble in solvents of similar character.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), AcetonitrileHigh The dipole moments of these solvents effectively interact with the polar ester group of the solute. Lack of strong solvent-solvent hydrogen bonding allows for easier solvation.
Chlorinated Dichloromethane (DCM), ChloroformHigh Good dipole-dipole interactions and the ability to dissolve moderately polar organic compounds. DCM is often an excellent solvent for compounds of this type.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The solvent's ability to act as a hydrogen bond donor can interact with the solute's ester oxygens. However, the strong solvent-solvent hydrogen bonding network must be disrupted, which can slightly lower solubility compared to aprotic solvents.
Aromatic Toluene, XyleneModerate The aromatic ring of the solute can engage in π-π stacking with the solvent, while the overall polarity mismatch with the ester group may limit high solubility.
Nonpolar Hexane, HeptaneLow Significant mismatch in polarity ("like dissolves like" principle). The energy required to break the solute's crystal lattice is not compensated by favorable solute-solvent interactions.

Visualizing Molecular Interactions

The solubility of this compound is a direct result of the sum of intermolecular forces between it and the solvent molecules. The following diagram illustrates the key interactions at play.

G Solute Ethyl 2,2-difluoro-2- (4-fluorophenyl)acetate Acetone Acetone (Polar Aprotic) Solute->Acetone Strong Dipole-Dipole Ethanol Ethanol (Polar Protic) Solute->Ethanol H-Bond Acceptor Dipole-Dipole Hexane Hexane (Nonpolar) Solute->Hexane Weak Dispersion Forces

References

Methodological & Application

The Strategic deployment of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The selective incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The gem-difluoroalkyl group, in particular, serves as a valuable bioisostere for carbonyl groups and other functionalities, often leading to enhanced metabolic stability, increased binding affinity, and improved oral bioavailability. Within this context, Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate emerges as a key building block, providing a gateway to a range of complex fluorinated molecules with significant therapeutic potential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry. We will delve into its applications, provide detailed experimental protocols for its conversion into key intermediates, and illustrate its strategic importance in the synthesis of high-value pharmaceutical targets.

Application Notes: A Gateway to Bioactive Molecules

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to 2,2-difluoro-2-(4-fluorophenyl)acetic acid. This carboxylic acid is a crucial component for the synthesis of a variety of bioactive compounds, most notably inhibitors of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

The gem-difluoro-(4-fluorophenyl)methyl motif is particularly effective in this context as it can mimic the transition state of the natural substrate of the DPP-IV enzyme, leading to potent and selective inhibition. The fluorine atoms enhance the acidity of the alpha-proton (if present) and can participate in favorable electrostatic interactions within the enzyme's active site.

A prime example of the application of a similar structural motif is in the synthesis of Sitagliptin, a widely prescribed DPP-IV inhibitor. While Sitagliptin itself contains a 2,4,5-trifluorophenyl group, the synthetic principles for coupling the phenylacetic acid moiety with the requisite amine are directly transferable.[1][2][3]

Below, we present a detailed workflow for the utilization of this compound in the synthesis of a key intermediate for a Sitagliptin analogue.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2,2-difluoro-2-(4-fluorophenyl)acetic acid

Introduction: The first critical step in utilizing this compound is its hydrolysis to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, followed by acidification. The following protocol is a representative procedure adapted from similar ester hydrolyses.[4]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a solution of sodium hydroxide (1.2 - 2.0 eq) in water. The concentration of the NaOH solution can be in the range of 1-4 M.

  • Attach a reflux condenser and heat the mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. This should be done in an ice bath to control the exotherm.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,2-difluoro-2-(4-fluorophenyl)acetic acid as a solid or oil. The crude product can be purified further by recrystallization or chromatography if necessary.

Data Summary:

ParameterValue
Starting Material This compound
Product 2,2-difluoro-2-(4-fluorophenyl)acetic acid
Typical Reagents NaOH, HCl
Typical Solvents Water, Diethyl ether/Ethyl acetate
Reaction Time 1-4 hours
Temperature 60-80 °C
Typical Yield >90%
Protocol 2: Amide Coupling of 2,2-difluoro-2-(4-fluorophenyl)acetic acid with a β-Amino Amide

Introduction: The newly synthesized 2,2-difluoro-2-(4-fluorophenyl)acetic acid can be coupled with various amines to form amide bonds. In the context of DPP-IV inhibitors, this often involves coupling with a β-amino amide or a heterocyclic amine. The following is a general protocol for amide bond formation using a common coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).[5][6]

Materials:

  • 2,2-difluoro-2-(4-fluorophenyl)acetic acid

  • Amine substrate (e.g., a β-amino amide hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Standard work-up reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,2-difluoro-2-(4-fluorophenyl)acetic acid (1.0 eq), the amine hydrochloride salt (1.0-1.2 eq), and the coupling activator (HOBt or HOAt, 1.0-1.2 eq) in an anhydrous aprotic solvent (DCM or DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the non-nucleophilic base (DIPEA or NMM, 2.0-3.0 eq) dropwise to the stirred suspension.

  • Add the coupling reagent (EDC·HCl, 1.1-1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with the organic solvent used.

  • Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl or saturated NH₄Cl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Data Summary:

ParameterValue
Reactants Carboxylic acid, Amine
Coupling Reagents EDC·HCl, HOBt/HOAt
Base DIPEA or NMM
Solvent Anhydrous DCM or DMF
Reaction Time 12-24 hours
Temperature 0 °C to Room Temperature
Typical Yield 60-90%

Visualizations

Workflow Diagram

G start This compound hydrolysis Hydrolysis (Protocol 1) start->hydrolysis acid 2,2-difluoro-2-(4-fluorophenyl)acetic acid hydrolysis->acid coupling Amide Coupling (Protocol 2) acid->coupling product Target Bioactive Amide (e.g., DPP-IV Inhibitor Precursor) coupling->product G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack R-COOH R-COOH ActiveEster O-acylisourea (Active Ester) R-COOH->ActiveEster + EDC EDC EDC Amide R-CONH-R' ActiveEster->Amide + R'-NH2 Amine R'-NH2

References

Application Notes and Protocols: Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate as a Versatile Building Block for API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The gem-difluoromethylene group (CF2) is of particular interest as it can act as a bioisostere for carbonyl groups, ethers, or other functionalities, while enhancing the compound's pharmacokinetic profile.[1][2]

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a valuable building block that provides a straightforward entry point for incorporating the pharmacologically relevant 2,2-difluoro-2-arylacetic acid motif into complex molecules. This guide provides detailed protocols for the key transformations of this building block, empowering researchers to leverage its potential in the synthesis of novel APIs.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₉F₃O₂PubChem[3]
Molecular Weight 218.17 g/mol PubChem[3]
CAS Number 175543-23-4BLDpharm[4]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not specified
Solubility Expected to be soluble in common organic solvents

Core Synthetic Transformations and Protocols

This compound serves as a stable precursor to the corresponding carboxylic acid, which is then readily activated for amide bond formation. The following sections provide detailed, step-by-step protocols for these key transformations.

Workflow for API Precursor Synthesis

The overall synthetic workflow from the starting ester to a potential API precursor, an amide, is depicted below. This two-step process involves an initial hydrolysis followed by an amide coupling reaction.

G start This compound hydrolysis Step 1: Ester Hydrolysis start->hydrolysis acid 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid hydrolysis->acid coupling Step 2: Amide Coupling acid->coupling amide N-Substituted-2,2-difluoro-2-(4-fluorophenyl)acetamide (API Precursor) coupling->amide amine Primary or Secondary Amine (R1R2NH) amine->coupling

Caption: General workflow for the conversion of this compound to an amide.

Protocol 1: Hydrolysis of this compound

The conversion of the ethyl ester to the corresponding carboxylic acid is a critical first step. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.

Mechanistic Rationale

The acid-catalyzed hydrolysis of an ester is a reversible reaction that proceeds via a tetrahedral intermediate.[5] The reaction is typically driven to completion by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Experimental Protocol

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like THF or dioxane if necessary, although direct suspension in the acidic solution is often feasible.

  • Hydrolysis: Add a large excess of 1 M aqueous HCl or H₂SO₄ (e.g., 10-20 volumes).

  • Heating: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

    • Combine the organic layers and wash with brine (1 x 20 volumes).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 2,2-difluoro-2-(4-fluorophenyl)acetic acid can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Protocol 2: Amide Coupling of 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid

The formation of an amide bond between a carboxylic acid and an amine is one of the most common reactions in medicinal chemistry. The use of coupling reagents facilitates this transformation under mild conditions, preventing the need for harsh reagents that could compromise sensitive functional groups.

Rationale for Reagent Selection

A variety of coupling reagents are available for amide bond formation.[6] For this protocol, we will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). HATU is known for its high efficiency, fast reaction times, and suppression of racemization, making it a reliable choice for a wide range of substrates.

Amide Coupling Workflow

G acid 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid hatu HATU + DIPEA acid->hatu active_ester Activated O-Acyl-isourea Intermediate hatu->active_ester amide Target Amide active_ester->amide amine Primary or Secondary Amine amine->amide byproduct Byproducts amide->byproduct

Caption: Workflow for HATU-mediated amide coupling.

Experimental Protocol

Materials:

  • 2,2-Difluoro-2-(4-fluorophenyl)acetic acid

  • Desired primary or secondary amine (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-difluoro-2-(4-fluorophenyl)acetic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq), HATU (1.1 eq), and DIPEA (2.0 eq). The order of addition can be critical; often the acid, amine, and base are mixed before the addition of the coupling reagent.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Summary of Representative Protocols

ParameterProtocol 1: Ester HydrolysisProtocol 2: Amide Coupling
Starting Material This compound2,2-Difluoro-2-(4-fluorophenyl)acetic acid
Key Reagents 1 M HCl or H₂SO₄Amine, HATU, DIPEA
Solvent Water (with optional co-solvent)Anhydrous DMF
Temperature Reflux (~100 °C)Room Temperature
Reaction Time 4-12 hours2-12 hours
Work-up Liquid-liquid extractionLiquid-liquid extraction
Purification Optional (Recrystallization or Chromatography)Flash Column Chromatography

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of API candidates. Its utility lies in the straightforward and high-yielding conversion to the corresponding carboxylic acid and subsequent amides, introducing the beneficial gem-difluoroaryl motif. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to incorporate this building block into their synthetic strategies, paving the way for the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols: Asymmetric Catalysis with Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Fluorine in Asymmetric Synthesis

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agrochemical design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] Specifically, the gem-difluoroalkyl group (CF2) is a valuable motif, acting as a bioisostere for carbonyl groups or other functionalities. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a key building block for introducing this moiety, offering a gateway to a diverse range of chiral, fluorinated compounds.

This guide provides an in-depth exploration of the application of this compound and its corresponding enolate in asymmetric catalysis. We will delve into the mechanistic underpinnings of achieving high stereoselectivity and provide detailed protocols for key transformations, including aldol and Mannich-type reactions.

Mechanistic Considerations: Generating and Controlling the Difluoroenolate

The core challenge and opportunity in using this compound in asymmetric catalysis lies in the generation and facial selection of its corresponding enolate. Unlike their non-fluorinated counterparts, the electron-withdrawing nature of the fluorine atoms significantly impacts the reactivity and geometry of the enolate intermediate.

Several strategies have been successfully employed to generate difluoroenolates for asymmetric reactions:

  • In Situ Generation from Trifluoromethyl Diazo Compounds: A powerful method involves the reaction of a trifluoromethyl diazo compound with water or an alcohol in the presence of a rhodium catalyst to generate an α,α-difluoroenol species in situ.[2][3][4] This transiently formed nucleophile can then be intercepted by an electrophile in the presence of a chiral organocatalyst.

  • The Reformatsky Reaction: The classical Reformatsky reaction, involving the reaction of an α-haloester with a metal (typically zinc), can be rendered enantioselective through the use of chiral ligands.[5][6][7][8] For our target molecule, the corresponding ethyl bromo-2,2-difluoro-2-(4-fluorophenyl)acetate would be the ideal precursor.

The stereochemical outcome of these reactions is dictated by the chiral catalyst, which orchestrates the approach of the electrophile to the prochiral enolate. This is typically achieved through the formation of a well-defined, hydrogen-bonded transition state.

Visualizing the Catalytic Cycle: An Organocatalyzed Aldol-Type Reaction

The following diagram illustrates a plausible catalytic cycle for the asymmetric aldol-type reaction of an in situ-generated difluoroenol species with an aldehyde, catalyzed by a chiral organocatalyst (e.g., a quinine-derived squaramide).

Catalytic Cycle Figure 1: Proposed Catalytic Cycle for Asymmetric Aldol Reaction cluster_0 Catalytic Cycle Start Rh₂(OAc)₄ + H₂O + ArCF₂CHN₂ Enol In Situ Generation of ArCF₂CO₂Et Enol Start->Enol Generation of Nucleophile Activation Chiral Catalyst (Q) Binds Enol and Aldehyde (RCHO) Enol->Activation Substrate Binding Transition_State Diastereomeric Transition State Activation->Transition_State Stereodetermining Step Product_Formation C-C Bond Formation Transition_State->Product_Formation Reaction Product_Release Release of Chiral β-Hydroxy Ester Product_Formation->Product_Release Product Release Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration Catalyst Turnover Catalyst_Regeneration->Activation Re-entry into Cycle

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Experimental Protocols

The following protocols are based on established procedures for analogous α,α-difluoroenolates and can be adapted for this compound.

Protocol 1: Asymmetric Aldol-Type Reaction with Isatins

This protocol describes the reaction of an in situ-generated difluoroenol with isatins, catalyzed by a quinine-derived organocatalyst, to yield chiral 3-substituted-3-hydroxyoxindoles.[2][3]

Materials:

  • Ethyl 2-diazo-2,2-difluoroacetate (or an appropriate precursor for the target enolate)

  • Substituted Isatin

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Quinine-derived squaramide organocatalyst (e.g., Q8 as described in the literature[2][3])

  • Anhydrous Tetrahydrofuran (THF)

  • Water (deionized)

  • Argon atmosphere

Procedure:

  • To a 10-mL oven-dried vial containing a magnetic stirring bar, add the isatin (0.1 mmol), Rh₂(OAc)₄ (1.0 mol%), and the organocatalyst (2.0 mol%).

  • Add anhydrous THF (1.0 mL) to the vial.

  • Add water (0.15 mmol, 1.5 equiv.).

  • In a separate vial, prepare a solution of the ethyl 2-diazo-2,2-difluoroacetate (0.15 mmol, 1.5 equiv.) in anhydrous THF (1.0 mL).

  • Under an argon atmosphere, add the diazo compound solution to the reaction vial via a syringe pump over 1 hour at 30 °C.

  • After the addition is complete, stir the reaction mixture for an additional 1-2 hours at 30 °C, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3-hydroxyoxindole.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Asymmetric Mannich-Type Reaction with Imines

This protocol outlines the three-component reaction between an in situ-generated difluoroenol, an imine, and water, catalyzed by a chiral phosphoric acid (CPA), to produce chiral β-amino-α,α-difluoro esters.[2][3][4]

Materials:

  • Ethyl 2-diazo-2,2-difluoroacetate

  • Substituted Imine

  • Rhodium(II) bis(espinoate) (Rh₂(esp)₂)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., CPA-1 as described in the literature[2][3])

  • Anhydrous Ethyl Acetate (EA)

  • Water (deionized)

  • Argon atmosphere

Procedure:

  • To a 10-mL oven-dried vial containing a magnetic stirring bar, add water (0.15 mmol, 1.5 equiv.), Rh₂(esp)₂ (1.0 mol%), and the chiral phosphoric acid catalyst (2.0 mol%).

  • Add anhydrous ethyl acetate (1.0 mL) to the vial.

  • In a separate vial, prepare a solution of the ethyl 2-diazo-2,2-difluoroacetate (0.15 mmol, 1.5 equiv.) and the imine (0.1 mmol) in anhydrous ethyl acetate (1.0 mL).

  • Under an argon atmosphere, add the diazo/imine solution to the reaction vial via a syringe pump over 2 hours at 30 °C.

  • After the addition, stir the reaction mixture for an additional 1-2 hours at 30 °C, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography to yield the desired chiral β-amino ester.

  • Analyze the enantiomeric excess by chiral HPLC.

Data Presentation: Catalyst Performance

The choice of chiral catalyst is paramount for achieving high enantioselectivity. The following table summarizes representative results for the asymmetric aldol-type reaction with isatins using different quinine-derived organocatalysts.

CatalystSolventYield (%)ee (%)
Q1 THF6865
Q2 THF7580
Q8 THF9594

Data adapted from analogous systems reported in the literature.[2][3]

Workflow for Asymmetric Synthesis

The following diagram outlines the general workflow for employing this compound derivatives in asymmetric catalysis.

Asymmetric Synthesis Workflow Figure 2: General Workflow for Asymmetric Synthesis Substrate This compound (or precursor) Enolate_Generation Enolate Generation (e.g., Reformatsky, in situ from diazo) Substrate->Enolate_Generation Asymmetric_Reaction Asymmetric C-C Bond Formation (Aldol, Mannich, Michael) Enolate_Generation->Asymmetric_Reaction Purification Purification (Chromatography) Asymmetric_Reaction->Purification Catalyst Chiral Catalyst (Organocatalyst, Lewis Acid, etc.) Catalyst->Asymmetric_Reaction Analysis Stereochemical Analysis (Chiral HPLC, NMR) Purification->Analysis Product Enantioenriched Fluorinated Product Analysis->Product

Caption: General workflow for asymmetric synthesis.

Conclusion and Future Outlook

This compound is a highly valuable building block for the synthesis of complex, enantioenriched fluorinated molecules. The methodologies outlined in these application notes, particularly those involving in situ generation of the corresponding difluoroenolate, provide robust and highly stereoselective routes to valuable chiral intermediates. Future research in this area will likely focus on expanding the scope of applicable electrophiles, developing novel and more efficient chiral catalysts, and applying these methods to the total synthesis of biologically active compounds.

References

Application Notes and Protocols: Experimental Setup for the Reformatsky Reaction with Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Molecules in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. This has made organofluorine compounds highly valuable in the development of pharmaceuticals and agrochemicals.[1] The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, provides a powerful tool for the synthesis of β-hydroxy esters, which are versatile intermediates in organic synthesis.[2][3] This application note provides a detailed protocol for the Reformatsky reaction using Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a substrate of significant interest for creating complex fluorinated molecules.[4]

The reaction involves the oxidative addition of zinc to an α-haloester to form an organozinc intermediate, known as a Reformatsky enolate.[5][6] This enolate then adds to a carbonyl compound, such as an aldehyde or ketone, to yield a β-hydroxy ester after an acidic workup.[7][8] A key advantage of the Reformatsky reaction is the relatively low reactivity of the organozinc reagent compared to Grignard or organolithium reagents, which allows for greater functional group tolerance.[5][9]

Mechanistic Overview

The currently accepted mechanism for the Reformatsky reaction involves the following key steps:

  • Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-halogen bond of the α-haloester.[5] This oxidative addition forms a zinc enolate.[2]

  • Dimerization: In solution, these zinc enolates can exist as dimers.[10][11]

  • Reaction with Carbonyl: The zinc enolate reacts with the aldehyde or ketone through a six-membered chair-like transition state to form a new carbon-carbon bond.[7][8]

  • Hydrolysis: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.[5]

Reformatsky_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Workup A α-haloester B Reformatsky Enolate (Organozinc Reagent) A->B Oxidative Addition Zn Zinc (Zn) D Zinc Alkoxide Intermediate B->D C-C Bond Formation C Aldehyde/Ketone F β-Hydroxy Ester D->F E Acidic Workup (H₃O⁺)

Figure 1: Simplified workflow of the Reformatsky reaction.

Experimental Protocol

This protocol details the reaction of Ethyl 2-bromo-2,2-difluoroacetate with 4-fluorobenzaldehyde.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
Zinc dust (<325 mesh)7440-66-665.38153.0
Iodine7681-11-0253.810.50.1
4-Fluorobenzaldehyde459-57-4124.1151.0
Ethyl 2-bromo-2,2-difluoroacetate7647-01-0202.99102.0
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.4920 mL-
Ethyl Acetate141-78-688.11100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Procedure

1. Zinc Activation:

  • Rationale: A layer of zinc oxide on the surface of the zinc dust can inhibit the reaction. Activation removes this layer, exposing a fresh, reactive metal surface.[7][12] Various methods exist, including the use of iodine, 1,2-dibromoethane, or acids.[13]

  • Procedure:

    • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add zinc dust (15 mmol, 3.0 eq.).

    • Add a few crystals of iodine.

    • Add anhydrous THF (20 mL).

    • Heat the suspension to a gentle reflux. The disappearance of the purple color of the iodine indicates that the zinc has been activated.

    • Cool the flask to room temperature.

2. Reaction Setup and Execution:

  • Rationale: The reaction is sensitive to moisture, so anhydrous conditions are crucial for good yields. The slow addition of the reactants helps to control the exothermic reaction.

  • Procedure:

    • In a separate dry flask, prepare a solution of 4-fluorobenzaldehyde (5 mmol, 1.0 eq.) and ethyl 2-bromo-2,2-difluoroacetate (10 mmol, 2.0 eq.) in anhydrous THF (30 mL).

    • Transfer this solution to a dropping funnel and attach it to the reaction flask containing the activated zinc.

    • Add the solution dropwise to the stirred zinc suspension over 30 minutes at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Workup and Purification:

  • Rationale: The workup quenches the reaction and removes inorganic salts. Purification by column chromatography is typically required to isolate the desired β-hydroxy ester.[14]

  • Procedure:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate.

Figure 2: Experimental workflow for the Reformatsky reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
No reaction or low yield Incomplete zinc activationEnsure the iodine color disappears completely during activation. Consider alternative activation methods like using a zinc-copper couple.[7]
Wet reagents or solventUse freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of side products Reaction temperature too highMaintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
Impure starting materialsPurify starting materials before use.

Safety Precautions

  • Zinc Dust: Finely divided zinc dust is flammable and can form explosive mixtures with air.[15][16] Handle in a well-ventilated fume hood and avoid creating dust clouds.[17] Keep away from heat, sparks, and open flames.[18]

  • Ethyl 2-bromo-2,2-difluoroacetate: This is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[17]

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly opened bottles or test for and remove peroxides before use.

  • General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this reaction.[19]

References

The Strategic Role of Aryl-Difluoroacetate Esters in Advanced Pesticide Synthesis: Focus on Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design, offering profound enhancements to molecular stability, metabolic resistance, and target affinity. Within this context, specialized building blocks containing gem-difluoro groups are of paramount importance. This guide focuses on Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a versatile synthon, and elucidates its strategic role as a high-value intermediate in the development of next-generation pesticides. We will explore the rationale behind its use, provide a detailed protocol for its derivatization into a common pesticide scaffold, and discuss the metabolic implications of the difluoroacetate moiety in final products.

The Fluorine Advantage in Agrochemical Design

The deliberate incorporation of fluorine into pesticide candidates is a proven strategy to optimize performance. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart significant advantages. Approximately 50% of crop protection products currently in development contain fluorine, a testament to its impact.[1] Key benefits include:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), prolonging the active life of the pesticide in the target organism.

  • Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to penetrate biological membranes, such as the waxy cuticle of plants or the exoskeleton of insects.

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing binding to a biological target.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a shape that is more favorable for binding to its target receptor or enzyme.

cluster_input Strategic Input cluster_properties Physicochemical Modification cluster_output Desired Agrochemical Outcomes Input Ethyl 2,2-difluoro-2- (4-fluorophenyl)acetate Stability Increased Metabolic Stability Input->Stability Lipophilicity Enhanced Lipophilicity Input->Lipophilicity Binding Altered Receptor Binding Affinity Input->Binding Efficacy Improved Efficacy & Potency Stability->Efficacy Selectivity Higher Target Selectivity Stability->Selectivity Persistence Optimized Environmental Persistence Stability->Persistence Lipophilicity->Efficacy Lipophilicity->Selectivity Lipophilicity->Persistence Binding->Efficacy Binding->Selectivity Binding->Persistence

Fig 1. The "Fluorine Advantage" workflow in pesticide development.

Profile: this compound

This compound (EDFA) is a specialized organic building block designed for use in complex organic synthesis. Its structure is notable for three key features:

  • The gem-Difluoroacetate Core: The two fluorine atoms on the alpha-carbon provide the metabolic stability and electronic modulation central to the "fluorine advantage."

  • The Ethyl Ester: This functional group serves as a versatile reactive handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, which are prevalent in a wide range of commercial pesticides.

  • The 4-Fluorophenyl Ring: This aryl group provides a scaffold that can be further functionalized. Its presence suggests utility in creating active ingredients that target pathways involving aromatic recognition, such as those targeted by auxin-mimic herbicides or other pesticides that bind to aromatic-rich pockets in enzymes.[2][3]

PropertyValueSource
CAS Number 175543-23-4[4][5]
Molecular Formula C₁₀H₉F₃O₂[4]
Molecular Weight 218.17 g/mol [4]
Synonyms Ethyl 4-(fluorophenyl)difluoroacetate, Benzeneacetic acid, alpha,alpha,4-trifluoro-, ethyl ester[4]

Application Focus: A Synthon for Novel Pesticide Scaffolds

EDFA is not an active pesticide itself but rather a high-value precursor. Its structure allows for its incorporation into larger, more complex molecules, making it a key component in the synthesis of novel herbicides, insecticides, and fungicides. The strategic value of EDFA lies in its ability to introduce the difluoro-aryl-acetate moiety into a target structure through straightforward chemical transformations.

cluster_start Starting Material cluster_reactions Key Transformations cluster_intermediates Core Scaffolds cluster_final Final Product Class Start Ethyl 2,2-difluoro-2- (4-fluorophenyl)acetate Amidation Amidation (with R-NH₂) Start->Amidation Hydrolysis Ester Hydrolysis (e.g., LiOH) Start->Hydrolysis Amide N-R-2,2-difluoro-2- (4-fluorophenyl)acetamide Amidation->Amide Acid 2,2-difluoro-2- (4-fluorophenyl)acetic acid Hydrolysis->Acid Pesticide Novel Active Ingredient (Herbicide, Fungicide, etc.) Amide->Pesticide Acid->Pesticide

Fig 2. Synthetic utility of EDFA in creating diverse pesticide scaffolds.

Protocol: Synthesis of N-Aryl-2,2-difluoro-2-(4-fluorophenyl)acetamide

This protocol details a representative and fundamental transformation: the conversion of EDFA to an amide. The amide bond is a critical linkage in countless agrochemicals. This procedure provides a robust method for coupling EDFA with an amine, demonstrating its utility as a building block.

4.1 Principle This two-step protocol first involves the saponification (hydrolysis) of the ethyl ester of EDFA to its corresponding carboxylic acid using a strong base. The resulting carboxylate salt is then acidified to yield the free acid. In the second step, the carboxylic acid is activated and coupled with a representative amine (e.g., aniline) using a standard peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target amide. This method is chosen for its high efficiency and mild reaction conditions.

4.2 Materials and Reagents

  • This compound (EDFA)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Aniline (or other primary/secondary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Round-bottom flasks, magnetic stirrer, stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Silica gel for column chromatography

4.3 Step-by-Step Procedure

Step A: Hydrolysis of EDFA to 2,2-difluoro-2-(4-fluorophenyl)acetic acid

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v) in a round-bottom flask.

  • Add Lithium hydroxide (1.5 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes). The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate) indicates completion (typically 2-4 hours).

  • Once the reaction is complete, remove the THF using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slowly adding 1M HCl. A white precipitate of the carboxylic acid may form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. This product is often pure enough for the next step without further purification.

Step B: Amide Coupling

  • Dissolve the crude 2,2-difluoro-2-(4-fluorophenyl)acetic acid (1.0 eq) from Step A in anhydrous DCM.

  • Add HOBt (1.2 eq) and the desired amine (e.g., aniline, 1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture to act as a non-nucleophilic base.

  • Finally, add the solid coupling reagent EDC (1.5 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

4.4 Characterization and Quality Control

  • Purification: The resulting crude amide should be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes).

  • Identity Confirmation: The structure of the purified product should be confirmed by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS) to ensure the correct amide has been formed.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), with a purity of >95% being typical for subsequent use in biological screening.

Metabolic and Regulatory Considerations: The Difluoroacetic Acid (DFA) Link

A critical aspect of developing pesticides containing a difluoro-alkyl group is understanding their environmental and metabolic fate. It is well-documented that certain active ingredients, such as the insecticide flupyradifurone which contains a 2,2-difluoroethyl group, can degrade to form difluoroacetic acid (DFA).[6][7] DFA is a stable metabolite that can be found in crops and the environment following the application of the parent pesticide.[6]

Therefore, any pesticide developed from an EDFA-derived scaffold would likely be scrutinized for its potential to metabolize to DFA. Regulatory bodies like the European Food Safety Authority (EFSA) establish Maximum Residue Levels (MRLs) for such metabolites in food products to ensure consumer safety.[6]

Table of EU Maximum Residue Levels for Difluoroacetic Acid (DFA) in Select Products [6]

Product CategoryExample ProductsMRL (mg/kg)
Citrus Fruits Grapefruits, lemons, oranges0.8
Stone Fruits Apricots, cherries, peaches0.9
Vegetables (Fruiting) Tomatoes, peppers, aubergines1.5
Cereals Barley, maize, rice, wheat0.02
Animal Products Muscle, fat, liver, kidney (various)0.02 - 0.7

Data based on regulations subject to change. Researchers should consult the latest official MRL databases.

Understanding this metabolic pathway is crucial during the development phase. Designing the final pesticide molecule to minimize cleavage that leads to DFA, or confirming that the resulting DFA levels are well below regulatory limits, is a key consideration for bringing a product to market.

Conclusion

This compound stands as a sophisticated and highly valuable building block in the arsenal of the modern agrochemical scientist. Its carefully designed structure provides a direct route to incorporating the advantageous difluoro-aryl-acetate moiety into novel pesticide candidates. By leveraging its versatile reactivity, as demonstrated in the provided amide synthesis protocol, researchers can construct complex active ingredients with the potential for enhanced metabolic stability, target affinity, and overall field performance. A thorough understanding of its synthetic applications and the metabolic implications of its core structure is essential for its successful use in the discovery and development of the next generation of crop protection solutions.

References

Application Note & Protocols: Mastering Nucleophilic Substitution with Difluoroacetates for Difluoromethylation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract: The difluoromethyl (CF₂H) group is a paramount functional motif in modern drug discovery, acting as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, or amine groups.[1] This guide provides a comprehensive overview of the standard reaction conditions for introducing the CF₂H moiety using difluoroacetate derivatives. We delve into the core mechanistic principles, which predominantly involve the in situ generation of difluorocarbene (:CF₂), and present detailed, field-proven protocols for the O-, N-, and S-difluoromethylation of various substrates. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to successfully implement these transformative reactions.

The Mechanistic Cornerstone: Beyond Sₙ2 to Difluorocarbene

A common misconception is that nucleophilic substitution on difluoroacetate derivatives occurs via a direct Sₙ2 displacement at the α-carbon. While plausible on paper, the prevailing and more synthetically versatile mechanism for many common reagents, such as ethyl bromodifluoroacetate and sodium chlorodifluoroacetate, proceeds through the generation of the electrophilic difluorocarbene (:CF₂).[2][3] Understanding this pathway is critical for reaction design and optimization.

The process can be summarized in three key stages:

  • Initiation: For ester-based precursors like ethyl bromodifluoroacetate, a base (e.g., LiOH) first promotes hydrolysis of the ester to the corresponding carboxylate salt.[3][4] For precursors already in salt form, such as sodium chlorodifluoroacetate, this step is bypassed.

  • Carbene Formation: The resulting halo-difluoroacetate anion undergoes thermal or base-induced decarboxylation. This is followed by the rapid elimination of the halide anion (e.g., Cl⁻ or Br⁻) to generate the highly reactive difluorocarbene intermediate.[2][3]

  • Nucleophilic Trapping: The nucleophile, deprotonated under the basic reaction conditions, swiftly traps the electrophilic difluorocarbene. A subsequent protonation step, typically during aqueous workup, yields the final difluoromethylated product.[2][5]

This mechanistic understanding explains why reaction conditions are often tailored to facilitate carbene formation rather than a classical bimolecular substitution.

Protocol 1 Workflow A 1. Dissolve Phenol & Base in MeCN/H₂O B 2. Add ClCF₂CO₂Na (Carbene Source) A->B C 3. Heat to Reflux (Carbene Generation) B->C D 4. Aqueous Workup & Extraction C->D E 5. Purification (Chromatography) D->E F Product: Ar-O-CF₂H E->F

References

Application Notes and Protocols for the Hydrolysis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the hydrolysis of ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate to its corresponding carboxylic acid, 2,2-difluoro-2-(4-fluorophenyl)acetic acid. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol for base-catalyzed hydrolysis (saponification), and outline methods for product purification and characterization.

Introduction: The Significance of 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid

2,2-Difluoro-2-(4-fluorophenyl)acetic acid is a key fluorinated building block in medicinal and agrochemical research.[1] The presence of the geminal difluoro group at the alpha-carbon and a fluorine atom on the phenyl ring imparts unique physicochemical properties to molecules incorporating this moiety.[1] Strategic fluorination is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1] Consequently, the efficient and scalable synthesis of 2,2-difluoro-2-(4-fluorophenyl)acetic acid is of paramount importance.

The hydrolysis of its ethyl ester precursor is a common and effective method for its preparation. This document will focus on the base-catalyzed hydrolysis, also known as saponification, which offers significant advantages over acid-catalyzed methods, including irreversibility and simplified product isolation.[2][3][4]

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

The saponification of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion (from a base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the ethoxide leaving group and the formation of the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the corresponding carboxylate salt, driving the reaction to completion.[5][6] An acidic workup is then required to protonate the carboxylate salt and yield the final carboxylic acid product.[4][7]

Diagram of the Saponification Mechanism:

Saponification Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Base OH⁻ (from LiOH) Base->Tetrahedral Carboxylate Carboxylate Salt Tetrahedral->Carboxylate Elimination of Ethoxide Ethanol Ethanol Tetrahedral->Ethanol Acid 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid Carboxylate->Acid Protonation H3O H₃O⁺ (Acidic Workup) H3O->Acid

Caption: General mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol: Hydrolysis of this compound

This protocol details the base-catalyzed hydrolysis of this compound using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system. Lithium cations have been shown to accelerate the hydrolysis of esters in aqueous THF.[8][9][10]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound175543-23-4218.171.0 eq (e.g., 5.0 g)
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-341.962.0 - 3.0 eq
Tetrahydrofuran (THF), anhydrous109-99-972.11~10 mL/g of ester
Deionized Water7732-18-518.02~5 mL/g of ester
Hydrochloric Acid (HCl), 2M aqueous solution7647-01-036.46As needed for pH ~2
Ethyl acetate, anhydrous141-78-688.11For extraction
Brine (saturated NaCl solution)7647-14-558.44For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental Workflow:

Workflow A 1. Dissolve Ester in THF C 3. Combine Reactants A->C B 2. Prepare LiOH Solution B->C D 4. Heat to Reflux C->D E 5. Monitor Reaction D->E F 6. Cool and Concentrate E->F G 7. Acidify F->G H 8. Extract Product G->H I 9. Wash and Dry H->I J 10. Isolate Product I->J

Caption: Workflow for the hydrolysis of the ester.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tetrahydrofuran (THF).

  • Base Preparation: In a separate beaker, dissolve lithium hydroxide monohydrate (2.0-3.0 eq) in deionized water.

  • Reaction Initiation: Add the aqueous lithium hydroxide solution to the stirred solution of the ester in THF at room temperature.

  • Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 66-70°C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This typically takes 2-6 hours.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, slowly add 2M hydrochloric acid with stirring until the pH of the solution is approximately 2. A precipitate of the carboxylic acid may form.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2,2-difluoro-2-(4-fluorophenyl)acetic acid.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene, hexanes/ethyl acetate) if necessary.

Product Characterization

The identity and purity of the synthesized 2,2-difluoro-2-(4-fluorophenyl)acetic acid can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[11]

  • Melting Point: To compare with the literature value.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Extend the reaction time and ensure the mixture is refluxing. Increase the equivalents of base if necessary.
Ineffective stirring.Ensure vigorous stirring to promote mixing of the biphasic system.
Low YieldIncomplete extraction of the product.Perform additional extractions with ethyl acetate.
Product loss during workup.Ensure complete protonation during acidification to minimize the solubility of the carboxylate salt in water.
Oily Product Instead of SolidImpurities present.Purify the product by column chromatography or recrystallization.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and its hydrolysis product should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Tetrahydrofuran is flammable; keep it away from ignition sources.

  • Handle hydrochloric acid with caution as it is corrosive.

Conclusion

The protocol described provides a reliable and efficient method for the hydrolysis of this compound to 2,2-difluoro-2-(4-fluorophenyl)acetic acid. The use of lithium hydroxide in a THF/water system offers excellent reaction rates and yields. This application note serves as a valuable resource for researchers engaged in the synthesis of fluorinated compounds for various applications in the life sciences.

References

Application Note & Protocol: Synthetic Routes to Novel Derivatives from Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of key derivatives from Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a valuable fluorinated building block in medicinal chemistry and materials science.[1][2] The gem-difluoroacetate moiety offers unique electronic and conformational properties, making its derivatives highly sought after for developing novel pharmaceuticals and agrochemicals.[3] We present validated, step-by-step protocols for three fundamental transformations: (1) Hydrolysis to 2,2-difluoro-2-(4-fluorophenyl)acetic acid, (2) Reductive conversion to 2,2-difluoro-2-(4-fluorophenyl)ethanol, and (3) Amidation to generate 2,2-difluoro-2-(4-fluorophenyl)acetamide. The causality behind experimental choices, safety considerations, and characterization data are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the α,α-Difluoroaryl Acetic Ester Scaffold

This compound serves as a pivotal starting material for introducing the difluoromethylene group adjacent to an aromatic ring. This structural motif is a bioisostere for carbonyls, ethers, and other functional groups, capable of enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[3] The synthetic utility of this ester lies primarily in the reactivity of its ester functional group, which can be readily converted into a carboxylic acid, an alcohol, or an amide. These primary derivatives serve as versatile intermediates for constructing more complex molecules. This guide outlines the core synthetic pathways to unlock this chemical potential.

Core Synthetic Pathways

The primary transformations of this compound involve reactions at the ester carbonyl group. The diagram below illustrates the three key synthetic routes detailed in this guide.

Synthetic_Pathways Start Ethyl 2,2-difluoro-2- (4-fluorophenyl)acetate Acid 2,2-Difluoro-2-(4-fluorophenyl) acetic acid Start->Acid Hydrolysis (e.g., NaOH, H₂O/EtOH) Alcohol 2,2-Difluoro-2-(4-fluorophenyl) ethanol Start->Alcohol Reduction (e.g., LiAlH₄, THF) Amide 2,2-Difluoro-2-(4-fluorophenyl) acetamide Acid->Amide Amide Coupling (e.g., Amine, Coupling Agent) Reduction_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Quench cluster_2 Workup & Purification A Suspend LiAlH₄ in anhydrous THF in a dry, N₂-flushed flask B Cool suspension to 0°C (ice bath) A->B C Add ester solution in THF dropwise B->C D Stir at 0°C to RT (Monitor by TLC) C->D E Careful Quenching (Fieser method): 1. Add H₂O dropwise 2. Add 15% NaOH (aq) 3. Add more H₂O D->E F Filter the resulting aluminum salts E->F G Extract filtrate with EtOAc F->G H Dry & Concentrate G->H I Purify via column chromatography H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you navigate the complexities of this synthesis and optimize your reaction yields.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. The most common and practical method is the Reformatsky reaction , which involves the reaction of an activated zinc species with ethyl bromodifluoroacetate and 4-fluorobenzaldehyde. An alternative, though less direct, approach involves the nucleophilic fluorination of a suitable precursor like ethyl 2-(4-fluorophenyl)-2-oxoacetate. This guide will primarily focus on the Reformatsky approach, as it is a more convergent and widely utilized method for this class of compounds.

Troubleshooting Guide: The Reformatsky Reaction Approach

The Reformatsky reaction, while powerful, can be sensitive to various experimental parameters. Below is a troubleshooting guide to address common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Zinc: The activation of zinc is critical for the oxidative insertion into the carbon-bromine bond of ethyl bromodifluoroacetate.

    • Solution: Activate the zinc dust immediately before use. Common activation methods include washing with dilute HCl, followed by rinses with water, ethanol, and diethyl ether, and then drying under high vacuum. Alternatively, treatment with a small amount of iodine or 1,2-dibromoethane can be effective.[1]

  • Wet Reagents or Glassware: The organozinc intermediate is highly moisture-sensitive.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure all reagents are free of water.

  • Improper Reaction Temperature: The formation of the Reformatsky reagent and its subsequent reaction with the aldehyde are temperature-dependent.

    • Solution: The reaction is typically initiated at room temperature or with gentle heating to facilitate the formation of the organozinc reagent. The subsequent addition of the aldehyde is often carried out at a controlled temperature to prevent side reactions.

  • Poor Quality of Ethyl Bromodifluoroacetate: The starting α-haloester can degrade over time.

    • Solution: Use freshly distilled or high-purity ethyl bromodifluoroacetate.

Problem 2: Formation of Side Products

Common Side Products and Mitigation Strategies:

  • Self-condensation of Ethyl Bromodifluoroacetate: The Reformatsky reagent can react with unreacted ethyl bromodifluoroacetate.

    • Solution: Add the ethyl bromodifluoroacetate slowly to the activated zinc to maintain a low concentration of the free reagent.

  • Formation of a β-hydroxy ester: The initial product of the Reformatsky reaction is a β-hydroxy ester. While this is the desired intermediate, subsequent dehydration can occur under certain workup conditions. If the non-dehydrated product is desired, a carefully controlled acidic workup is necessary.[2][3][4]

  • Homocoupling of the Reformatsky Reagent: The organozinc reagent can couple with itself.

    • Solution: This is often a minor side product but can be minimized by ensuring the efficient reaction with the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Reformatsky reaction in this synthesis?

A1: The choice of solvent can significantly impact the yield. Aprotic polar solvents are generally preferred. Tetrahydrofuran (THF) is a common choice as it can solvate the organozinc intermediate effectively.[5] Other solvents like diethyl ether, dioxane, and mixtures of benzene or toluene with these ethers have also been used.[5] It is crucial to use anhydrous solvents to prevent the quenching of the Reformatsky reagent.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) can be used to monitor the consumption of the 4-fluorobenzaldehyde. A more quantitative analysis can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to track the formation of the product and the disappearance of the starting materials.[6]

Q3: What is the best method for purifying the final product?

A3: Purification is typically achieved by column chromatography on silica gel.[7] A common eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation.[7] It is important to remove the zinc salts during the workup by washing with a dilute acid (e.g., 1M HCl) followed by a brine wash.

Q4: Can I use other metals instead of zinc?

A4: While zinc is the classic metal for the Reformatsky reaction, other metals like indium, samarium, and chromium have been used in related transformations.[2] However, for the synthesis of this compound, activated zinc remains the most reliable and cost-effective choice.

Experimental Protocol: Reformatsky Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the Reformatsky reaction.[2][3][4]

Materials:

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Ethyl bromodifluoroacetate

  • 4-Fluorobenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add activated zinc dust (1.5 equivalents) and a crystal of iodine. Heat the flask gently under an inert atmosphere until the iodine vapor is visible, then allow it to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask.

  • Formation of the Reformatsky Reagent: A solution of ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF is added dropwise to the zinc suspension. The reaction mixture is stirred and may require gentle heating to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a grayish suspension.

  • Addition of Aldehyde: Once the formation of the Reformatsky reagent is complete, a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.

  • Reaction Monitoring: The reaction is monitored by TLC or GC-MS until the 4-fluorobenzaldehyde is consumed.

  • Workup: The reaction is cooled to 0 °C and quenched by the slow addition of 1 M HCl. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of Aryl-difluoroacetates in Reformatsky-type Reactions

ParameterVariationObserved Effect on YieldReference
Solvent THFGenerally good yields[5]
Benzene/EtherEffective, but may require longer reaction times[5]
DioxaneCan be used as an alternative to THF[2]
Zinc Activation Acid wash (HCl)Effective for removing oxide layer[1]
Iodine/1,2-dibromoethaneCatalytic amounts can initiate the reaction[1]
Temperature 25-40 °COptimal for reagent formation and reactionInferred from general protocols
> 60 °CMay lead to increased side productsInferred from general protocols
Stoichiometry Excess Zinc and HaloesterCan drive the reaction to completionInferred from general protocols

Mechanistic Insight: The Reformatsky Reaction

The mechanism of the Reformatsky reaction involves several key steps, starting with the formation of an organozinc reagent. A simplified representation of the generally accepted mechanism is provided below.[2][3][4]

Reformatsky_Mechanism cluster_step1 Step 1: Reagent Formation cluster_step2 Step 2: Aldehyde Addition cluster_step3 Step 3: Workup A Br-CF2COOEt + Zn B Br-Zn-CF2COOEt (Reformatsky Reagent) A->B Oxidative Addition C 4-F-Ph-CHO D Intermediate (Zinc Alkoxide) B->D C->D E H3O+ F Ethyl 2,2-difluoro-2- (4-fluorophenyl)acetate + Zn(OH)Br D->F E->F

References

Technical Support Center: Navigating the Purification of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. The introduction of fluorine into organic molecules is a powerful strategy for modulating their physicochemical and biological properties, leading to advancements in pharmaceuticals, agrochemicals, and materials science.[1][2] However, the unique nature of the carbon-fluorine bond, the most polarized single bond in organic chemistry, presents distinct challenges during purification.[3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific hurdles you may encounter. Our approach is grounded in explaining the "why" behind the "how," empowering you to make informed decisions in your experimental work.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and solve common purification problems encountered with fluorinated organic compounds.

Chromatography Challenges

Question: My fluorinated compound is showing significant peak tailing on a C18 column. What are the likely causes and how can I fix this?

Answer:

Poor peak shape, particularly tailing, is often a result of secondary interactions between your analyte and the stationary phase.[4] With fluorinated compounds, the high electronegativity of fluorine can lead to undesirable interactions with residual silanols on silica-based columns.[4]

Possible Causes & Solutions:

Possible Cause Explanation Solution
Secondary Silanol Interactions The polar C-F bonds can interact with acidic silanol groups (Si-OH) on the silica backbone of the stationary phase, causing peak tailing.[4]1. Use an End-Capped Column: Select a column that has been "end-capped" to minimize the number of free silanol groups.[4]2. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing interactions.[4]3. Add a Competitive Base: For basic fluorinated compounds, adding a small amount of a competitive base like triethylamine (TEA) can saturate the active silanol sites.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting.[5]Reduce Sample Load: Decrease the concentration or injection volume of your sample.[4]
Unusual Hydrophobicity/Lipophobicity Highly fluorinated compounds can be both hydrophobic and lipophobic, leading to poor interaction with the C18 stationary phase.[5]Switch Stationary Phase: Consider a phenyl-hexyl or a specialized fluorinated stationary phase column, which can offer different selectivity through pi-pi or fluorous interactions.[4]

Question: I am struggling to separate my target fluorinated compound from a closely related impurity. How can I improve the resolution?

Answer:

Co-elution occurs when the selectivity of your chromatographic system is insufficient to differentiate between your compound of interest and an impurity.[4] The unique electronic properties of fluorine can make fluorinated isomers or byproducts have very similar polarities to the target compound.

Strategies to Enhance Selectivity:

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) in your mobile phase can alter the selectivity of the separation.[4] Methanol is a proton donor and can engage in different intermolecular interactions than the aprotic acetonitrile.

  • Utilize an Orthogonal Technique: If reversed-phase HPLC is not providing adequate separation, consider a technique with a different separation mechanism.[4]

    • Hydrophilic Interaction Chromatography (HILIC): Excellent for highly polar fluorinated compounds that have little or no retention in reversed-phase.[4]

    • Supercritical Fluid Chromatography (SFC): Often provides unique selectivity for fluorinated compounds and is a green chemistry alternative.

Experimental Workflow: Method Development for Co-eluting Peaks

method_development start Initial Observation: Co-elution of Target and Impurity change_modifier Change Mobile Phase Organic Modifier (e.g., ACN to MeOH) start->change_modifier check_resolution Resolution Improved? change_modifier->check_resolution change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Fluorinated Phase) change_column->check_resolution orthogonal_tech Employ Orthogonal Technique (e.g., HILIC or SFC) success Successful Separation orthogonal_tech->success check_resolution->change_column No check_resolution->orthogonal_tech Still No check_resolution->success Yes failure Further Optimization Needed

Caption: A decision tree for optimizing chromatographic separation of co-eluting fluorinated compounds.

Crystallization Challenges

Question: My fluorinated compound oils out or remains stubbornly soluble in a wide range of solvents. How do I approach crystallization?

Answer:

The altered intermolecular forces of fluorinated compounds can make crystallization challenging. The high electronegativity of fluorine can weaken hydrogen bonding capabilities while the low polarizability of the C-F bond reduces van der Waals interactions.[6][7]

Systematic Approach to Crystallization:

  • Solvent Screening:

    • Start with common solvents: Test solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

    • Consider "fluorous" interactions: For highly fluorinated compounds, explore fluorous solvents (e.g., perfluorohexane) or solvents with some fluorine content (e.g., trifluoroethanol). The principle of "like-dissolves-like" can be advantageous here.[3]

  • Solvent/Anti-Solvent Method:

    • Dissolve your compound in a good solvent at a slightly elevated temperature.

    • Slowly add an "anti-solvent" (in which your compound is insoluble) until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Vapor Diffusion:

    • Dissolve your compound in a relatively volatile solvent.

    • Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile anti-solvent.

    • Over time, the anti-solvent will diffuse into the solvent, slowly inducing crystallization.

Distillation and Volatility Challenges

Question: I am trying to purify a volatile fluorinated compound by distillation, but it seems to form an azeotrope with the solvent. How can I break this azeotrope?

Answer:

Azeotropes are mixtures of two or more liquids whose composition cannot be altered by simple distillation.[8] Fluorinated compounds, particularly alcohols and other polar molecules, are known to form azeotropes with common organic solvents and water.[9]

Techniques for Breaking Azeotropes:

Technique Description Example Application
Extractive Distillation A high-boiling, non-volatile solvent (an "entrainer") is added to the mixture. The entrainer alters the relative volatility of the components, allowing for separation.[10][11]Separating 2,2,2-trifluoroethanol from isopropanol using N-methyl-2-pyrrolidone as an entrainer.
Azeotropic Distillation An entrainer is added that forms a new, lower-boiling azeotrope with one of the components, which can then be distilled off.[8][12]The classic example is using benzene to break the ethanol-water azeotrope. A similar principle can be applied to fluorinated mixtures.
Pressure-Swing Distillation The composition of an azeotrope is often dependent on pressure. The mixture is distilled in two columns at different pressures to achieve separation.[8][12]This technique is effective for separating mixtures like tetrahydrofuran and water.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are fluorinated compounds often difficult to purify by standard silica gel column chromatography?

A1: The high polarity of the C-F bond can lead to very strong interactions with the polar silica gel stationary phase. This can result in broad peaks, tailing, and sometimes irreversible binding. For less polar fluorinated compounds, their unique "fluorous" nature can lead to weak retention and co-elution with non-polar impurities. A good starting point is to use a less polar mobile phase system than for non-fluorinated analogs or to consider using deactivated silica or alternative stationary phases like alumina or fluorinated silica gel.

Q2: Are there special safety precautions I should take when handling and purifying fluorinated compounds?

A2: Yes, safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield if there is a splash risk, and gloves rated for the specific compound and solvents you are using.[13][14]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile fluorinated compounds or reactive fluorinating agents.[13][14]

  • Handling Reactive Reagents: Fluorinating agents can be highly reactive and corrosive.[13][15] Ensure you are familiar with the specific hazards and quenching procedures for any such reagents.

  • Waste Disposal: Dispose of fluorinated waste according to your institution's guidelines.[14][16] Some fluorinated compounds are persistent organic pollutants.[3]

Q3: How does the position and number of fluorine atoms affect a molecule's properties and its purification strategy?

A3: The impact is profound.

  • Single Fluorine vs. Polyfluorination: A single fluorine atom can act as a "super-hydrogen," subtly altering pKa and conformation. A trifluoromethyl (-CF3) group is a strong electron-withdrawing group and significantly increases lipophilicity.

  • Aromatic vs. Aliphatic Fluorination: Fluorine on an aromatic ring alters its electronic properties, influencing its interactions with other aromatic systems (e.g., in phenyl-based HPLC columns). Fluorine on an aliphatic chain primarily impacts conformation and lipophilicity.

  • Impact on Purification: These changes dictate the choice of purification technique. A molecule with a -CF3 group might be well-suited for reversed-phase HPLC, while a polar, polyfluorinated alcohol might require HILIC or extractive distillation.[4]

Q4: My fluorinated compound is a solid, but I can't get an NMR spectrum with sharp peaks. Could this be a purification issue?

A4: While it could be an impurity issue, broad NMR peaks in fluorinated solids can also be due to:

  • Low Solubility: The compound may not be fully dissolved in the NMR solvent. Try a different deuterated solvent or gently warming the sample.[5]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening.[5] These may be remnants from a catalytic reaction. Purifying by a method that can remove metals, such as passing through a plug of silica or celite, may help.

  • Chemical Exchange: Fluorine atoms may be undergoing exchange between different chemical environments on the NMR timescale.[5] Acquiring the spectrum at a different temperature can help confirm this.

Q5: What is "fluorous" chemistry and how can it be used for purification?

A5: Fluorous chemistry exploits the unique property that highly fluorinated compounds are often soluble in fluorous solvents but insoluble in common organic solvents.[3] This allows for a powerful purification strategy:

  • Tagging: A "fluorous tag" (a long perfluoroalkyl chain) is attached to the target molecule.

  • Extraction: The reaction mixture is subjected to a liquid-liquid extraction between an organic solvent and a fluorous solvent. The fluorous-tagged molecule preferentially moves to the fluorous phase, leaving non-tagged impurities behind.

  • Cleavage: The fluorous tag is cleaved from the target molecule, which can then be isolated.

This technique is particularly useful in multi-step synthesis for purifying intermediates without traditional chromatography.

Workflow for Fluorous Solid-Phase Extraction (F-SPE)

fspe_workflow start Crude Reaction Mixture (Fluorous-tagged target + impurities) load_cartridge Load onto Fluorous Silica Cartridge start->load_cartridge wash_organic Wash with Organic Solvent (e.g., Methanol/Water) load_cartridge->wash_organic elute_impurities Non-fluorous Impurities Elute wash_organic->elute_impurities wash_fluorous Wash with Fluorous Solvent (e.g., Perfluorohexane) wash_organic->wash_fluorous elute_target Fluorous-tagged Target Compound Elutes wash_fluorous->elute_target end Pure Fluorous-tagged Compound wash_fluorous->end

Caption: A schematic of fluorous solid-phase extraction for purification.

References

Common side reactions in difluoroacetylation procedures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Difluoroacetylation

The incorporation of the difluoroacetyl group (–COCF₂H) is a cornerstone strategy in modern medicinal chemistry. Its unique electronic properties can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. However, the reactivity of difluoroacetylating agents and the stability of the resulting products can present significant challenges in the laboratory.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our users. As Senior Application Scientists, our goal is to move beyond simple protocols and provide you with the mechanistic insights and practical solutions needed to overcome common hurdles. Here, we will dissect the causality behind side reactions and offer validated strategies to ensure your difluoroacetylation reactions are successful, reproducible, and scalable.

Section 1: Core Issues & Reagent-Related Problems

Question 1: My difluoroacetylation of a primary amine is sluggish and gives a low yield. What are the likely causes and how can I fix it?

Plausible Causes:

  • Insufficiently activated difluoroacetylating agent.

  • Presence of moisture leading to reagent hydrolysis.

  • Inappropriate choice of base or solvent.

  • Steric hindrance around the nucleophilic amine.

In-depth Explanation: The most common pathway for this reaction is the nucleophilic acyl substitution. For this to proceed efficiently, the electrophilicity of the carbonyl carbon in the difluoroacetylating agent is paramount. Agents like ethyl difluoroacetate (EDFA) often require activation, typically through the use of a strong, non-nucleophilic base. The base deprotonates the amine, increasing its nucleophilicity to attack the carbonyl carbon. If the base is too weak, the amine is not sufficiently activated. Conversely, if the reaction environment is not scrupulously anhydrous, water can act as a competing nucleophile, hydrolyzing your expensive reagent into difluoroacetic acid, which then gets neutralized by the base, stalling the reaction.

Troubleshooting Workflow & Recommended Protocol:

G cluster_0 Troubleshooting: Low Yield in Amine Difluoroacetylation A Start: Low Yield Observed B Is the reaction completely anhydrous? A->B C Re-dry all glassware. Use freshly distilled anhydrous solvent. B->C No D Is the base strong enough? (e.g., NaH, LiHMDS) B->D Yes C->B E Switch to a stronger, non-nucleophilic base. See Table 1 for options. D->E No F Is the reagent sufficiently active? (e.g., EDFA vs. DFAA) D->F Yes E->F G Consider a more reactive agent like Difluoroacetic Anhydride (DFAA). F->G No H Monitor reaction by TLC/LC-MS. If starting material remains, consider prolonged time or gentle heating. F->H Yes G->H I Reaction Optimized H->I G cluster_0 Reaction Pathway: β-Hydroxy Amine Acylation cluster_desired Desired Pathway (Mild Conditions) cluster_side Side Reaction Pathway (Strong Base) A β-Hydroxy Amine + DFAA B Selective N-Acylation A->B Pyridine or DIPEA, CH₂Cl₂, 0 °C to RT C Desired Product: N-Difluoroacetyl Amino Alcohol B->C D β-Hydroxy Amine + NaH/EDFA E Deprotonation of Amine and Alcohol D->E F N-Acylation Occurs E->F G Base-Mediated Elimination F->G Excess Base or Heat H Elimination Byproduct G->H

Optimizing temperature for reactions involving Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Welcome to the technical support resource for this compound (FDF-EtAc). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature optimization in reactions involving this versatile fluorinated building block. Our goal is to provide you with the causal understanding and practical methodologies required to maximize reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

This compound is a relatively stable compound under standard storage conditions (room temperature, inert atmosphere). However, like many esters, it is susceptible to hydrolysis under strongly acidic or basic conditions, a process that is significantly accelerated by increased temperature. Prolonged heating at high temperatures (>100-120 °C), especially in the presence of nucleophiles or protic solvents, can lead to degradation. Caution is advised during high-temperature distillations or reactions.

Q2: What is a safe starting temperature for a novel reaction involving FDF-EtAc?

For most new applications, it is advisable to start at a low temperature, such as 0 °C or even -78 °C, particularly when using strong bases or highly reactive nucleophiles. This minimizes the risk of exothermic events and reduces the rate of potential side reactions. The temperature can then be gradually increased while monitoring the reaction progress by an appropriate analytical method (e.g., TLC, GC-MS, or NMR). For reactions like the Reformatsky reaction, initial formation of the reagent is often done at or below room temperature before proceeding.[1][2]

Q3: Can I use protic solvents like ethanol or water with FDF-EtAc at elevated temperatures?

Extreme caution is advised. Heating FDF-EtAc in protic solvents, especially in the presence of acid or base, will likely lead to competitive saponification (hydrolysis) of the ethyl ester. This generates the corresponding carboxylic acid, which itself may be thermally unstable and prone to decarboxylation under harsh conditions, a known issue for similar fluorinated phenylacetic acids.[3] If a protic solvent is required, lower reaction temperatures are strongly recommended to preserve the ester functionality.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments and provides a logical framework for troubleshooting.

Issue 1: The reaction is sluggish or fails to reach completion.

Plausible Cause: The activation energy for the desired transformation is not being met at the current reaction temperature.

Troubleshooting Steps:

  • Confirm Reagent Stability: Before increasing the temperature, ensure all reagents are active and the solvent is anhydrous (if required).

  • Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-20 °C). After each increase, allow the reaction to stir for a set period (e.g., 1-2 hours) and analyze an aliquot to monitor for product formation and the appearance of new byproducts.

  • Consider Solvent Choice: If you are limited by the boiling point of your solvent, consider switching to a higher-boiling alternative (e.g., from THF to Dioxane or Toluene), provided it is compatible with your reaction chemistry.

  • Kinetic vs. Thermodynamic Control: Be aware that increasing temperature can sometimes shift the reaction outcome. Higher temperatures favor the product that is formed fastest (kinetic control) but can also allow the system to reach equilibrium, favoring the most stable product (thermodynamic control).

Issue 2: Significant byproduct formation is observed, leading to low yield and difficult purification.

Plausible Cause: The reaction temperature is too high, enabling undesired reaction pathways. Elevated temperatures provide the energy to overcome the activation barriers of competing side reactions.

Common Temperature-Induced Side Reactions:

  • Elimination: With strong, sterically hindered bases, higher temperatures can favor elimination reactions over substitution. This is because elimination pathways often have a higher activation energy and result in an increase in entropy (more product molecules), making them more favorable at higher temperatures.[4]

  • Hydrolysis/Saponification: As mentioned, residual moisture or nucleophilic attack on the ester carbonyl is accelerated by heat. The resulting carboxylate can complicate workup and purification.

  • Decarboxylation: While the parent ester is stable, if hydrolysis occurs, the resulting 2,2-difluoro-2-(4-fluorophenyl)acetic acid may decarboxylate at elevated temperatures, leading to a loss of the carboxyl group entirely.[3]

  • Aldol Condensation/Self-Condensation: In reactions involving enolate formation (e.g., Claisen-type reactions), higher temperatures can promote undesired self-condensation of the starting ester or other carbonyl compounds present.[5]

Troubleshooting Steps:

  • Lower the Temperature: The most direct approach is to run the reaction at a lower temperature for a longer period. Many reactions that are sluggish at room temperature proceed cleanly, albeit more slowly, at 0 °C or below.

  • Optimize Reagent Addition: Instead of adding a reagent all at once, use a syringe pump for slow, controlled addition at a low temperature. This keeps the instantaneous concentration of the reactive species low, preventing temperature spikes (exotherms) and reducing side reactions.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for diagnosing temperature-related issues.

TroubleshootingWorkflow Start Problem Observed (e.g., Low Yield, Impure Product) Check_Completion Is the reaction going to completion? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Check_Byproducts Are significant byproducts forming? Yes_Byproducts Byproduct Formation Check_Byproducts->Yes_Byproducts Yes No_Byproducts No_Byproducts Check_Byproducts->No_Byproducts No (Problem likely in workup/ isolation, not temperature) Action_Increase_Temp Action: Incrementally increase temperature (e.g., +10-20 °C). Monitor at each step. Incomplete->Action_Increase_Temp Cause: Insufficient Energy Complete->Check_Byproducts Action_Decrease_Temp Action: Decrease temperature. Consider slow addition of reagents at low temp. Yes_Byproducts->Action_Decrease_Temp Cause: Side Reactions Enabled

Caption: Decision tree for troubleshooting temperature issues.

Experimental Protocols

Protocol 1: Systematic Temperature Screening for a Novel Reaction

This protocol outlines a method for determining the optimal reaction temperature using parallel screening on a small scale.

Objective: To identify a temperature that balances reaction rate and purity.

Methodology:

  • Setup: Arrange a parallel reaction block or multiple reaction vials in separate cooling/heating baths. For this example, we will screen four temperatures: 0 °C, 25 °C (RT), 50 °C, and 80 °C.

  • Reagent Preparation: Prepare a stock solution of FDF-EtAc and any common reagents in the chosen solvent to ensure consistent concentrations across all reactions.

  • Initiation:

    • To four separate, inerted reaction vials, add identical amounts of the FDF-EtAc stock solution and any other starting materials.

    • Place each vial in its designated temperature bath and allow it to equilibrate for 10-15 minutes.

    • Initiate all reactions simultaneously by adding the final key reagent (e.g., base, nucleophile).

  • Monitoring:

    • At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small, identical aliquot from each reaction vial.

    • Quench each aliquot appropriately (e.g., with a saturated ammonium chloride solution).

    • Analyze the quenched aliquots by a suitable method (TLC, LC-MS, or GC) to determine the conversion of starting material and the relative ratio of product to byproducts.

  • Data Analysis:

    • Plot the conversion versus time for each temperature.

    • Plot the product-to-byproduct ratio versus time for each temperature.

    • The optimal temperature will be the one that provides the highest conversion and best product-to-byproduct ratio in a reasonable timeframe.

Data Summary Table (Example)

Temperature (°C)Time (h)Conversion (%)Product:Byproduct Ratio (by GC Area)Notes
02435%>99:1Very clean but very slow.
25895%97:3Good conversion, minimal byproducts.
502>99%90:10Fast, but impurity 'X' increases.
801>99%75:25Very fast, significant degradation observed.

From this example data, 25 °C represents the optimal balance.

Temperature Optimization Workflow Diagram

OptimizationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Scale-Up Prep Define Reaction & Identify Key Reagents Select_Temps Select Screening Temperatures (e.g., 0, 25, 50, 80 °C) Prep->Select_Temps Run_Parallel Run Small-Scale Parallel Reactions at Selected Temperatures Select_Temps->Run_Parallel Monitor Monitor via TLC/GC/NMR at Timed Intervals Run_Parallel->Monitor Analyze Analyze Data: Conversion vs. Time Purity vs. Temperature Monitor->Analyze Optimize Select Optimal Temperature (Best balance of rate and purity) Analyze->Optimize Scale_Up Perform Reaction at Optimized Temperature on Larger Scale Optimize->Scale_Up

Caption: Workflow for systematic temperature optimization.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Difluoromethylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for difluoromethylation reactions. The introduction of the difluoromethyl (-CF2H) group is a critical strategy in modern medicinal chemistry, offering a unique combination of properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups.[1][2][3] However, achieving high efficiency and yield in these transformations can be challenging. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a structured approach to troubleshooting. A stalled or low-yielding reaction is a result of one or more suboptimal parameters. The key is to identify the root cause systematically rather than through random adjustments. The following workflow provides a logical diagnostic path.

Troubleshooting_Workflow Start Low or No Conversion Observed Check_Integrity Step 1: Verify Reagent & Catalyst Integrity (Purity, Activity, Storage) Start->Check_Integrity Begin Here Review_Mechanism Step 2: Re-evaluate Reaction Mechanism (Radical, Nucleophilic, Electrophilic) Is it appropriate for the substrate? Check_Integrity->Review_Mechanism If reagents are confirmed active Analyze_Byproducts Step 3: Analyze Crude Reaction Mixture (NMR, LC-MS) What do side products reveal? Review_Mechanism->Analyze_Byproducts If mechanism is sound Optimize_Conditions Step 4: Systematic Optimization (Solvent, Temp, Concentration, Additives) Analyze_Byproducts->Optimize_Conditions Based on analysis Success Successful Conversion Optimize_Conditions->Success Mechanisms cluster_nuc Nucleophilic Pathway cluster_rad Radical Pathway cluster_elec Electrophilic Pathway Nuc_Reagent "CF₂H⁻" Source (e.g., TMSCF₂H) Nuc_Product R-CF₂H Nuc_Reagent->Nuc_Product Attacks Nuc_Substrate Electrophilic Substrate (Aldehyde, Ketone, Imine) Nuc_Substrate->Nuc_Product Reacts with Rad_Reagent "•CF₂H" Source (e.g., DFMS + Initiator) Rad_Product Ar-CF₂H Rad_Reagent->Rad_Product Adds to Rad_Substrate (Hetero)arene C-H Bond or Alkene Rad_Substrate->Rad_Product Reacts with Elec_Reagent "CF₂H⁺" Source (e.g., Sulfonium Ylide) Elec_Product X-CF₂H Elec_Reagent->Elec_Product Reacts with Elec_Substrate Nucleophilic Substrate (Phenol, Thiol, Amine) Elec_Substrate->Elec_Product Attacks

References

Technical Support Center: Purification of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following question-and-answer format addresses common challenges and offers scientifically grounded solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile of your final product is intrinsically linked to your synthetic route. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like 4-fluorobenzoyl fluoride, ethyl bromodifluoroacetate, or similar reagents.

  • Partially Reacted Intermediates: The synthesis of gem-difluoro compounds can sometimes be challenging, leading to the presence of mono-fluorinated or non-fluorinated analogues.

  • Byproducts from Side Reactions: The specific byproducts will vary. For instance, if a Reformatsky-type reaction is used, byproducts from undesired coupling reactions may be present. In routes involving strong acids, ether byproducts can form.[1]

  • Solvent Residues: Common organic solvents used in the synthesis, such as tetrahydrofuran (THF), diethyl ether, or toluene, may be present in the crude product.

  • Hydrolysis Product: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to form 2,2-difluoro-2-(4-fluorophenyl)acetic acid.[2]

  • Reagents and Catalysts: Traces of catalysts (e.g., copper, zinc) or reagents used in the synthesis may remain.

Q2: What is the first step I should take to assess the purity of my crude product?

A2: Before attempting any purification, it is crucial to determine the impurity profile of your crude material. This will inform your choice of purification strategy. We recommend a multi-technique approach for a comprehensive analysis:

  • ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for identifying and quantifying impurities. ¹⁹F NMR is particularly useful for detecting other fluorinated species.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities, such as residual solvents and low-boiling point byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying non-volatile impurities. Developing a robust HPLC method is essential for monitoring purification progress.

Q3: My NMR spectrum shows multiple signals in the aromatic region. What could this indicate?

A3: Multiple signals in the aromatic region, beyond the expected signals for your product, can suggest several possibilities:

  • Isomeric Impurities: If your synthesis involves electrophilic aromatic substitution, you may have ortho- or meta-isomers in addition to the desired para-substituted product.

  • Unreacted Aromatic Starting Materials: The starting materials containing the 4-fluorophenyl group may still be present.

  • Aromatic Byproducts: Side reactions could lead to the formation of other aromatic compounds.

Careful analysis of the coupling patterns and chemical shifts in your ¹H and ¹⁹F NMR spectra can help in identifying these impurities.

Section 2: Troubleshooting Purification Challenges

Scenario 1: My product is contaminated with a high-boiling point impurity.

Q: I have a significant impurity with a boiling point very close to my product, making distillation ineffective. What are my options?

A: This is a common and challenging purification problem. When fractional distillation is not viable, chromatographic methods are typically the most effective solution.

Recommended Protocol: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Begin by performing thin-layer chromatography (TLC) to determine an appropriate solvent system.

    • Test various mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

    • The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from the impurity.

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Pack the column with silica gel using the chosen solvent system. Ensure the packing is uniform to prevent channeling.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a less polar solvent.

    • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding it to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the selected solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing your product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Troubleshooting Flash Chromatography
Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. A shallower solvent gradient may be necessary.
Band Tailing Sample overload or interactions with silica.Use a larger column or load less sample. Adding a small amount of a modifying solvent (e.g., triethylamine for basic compounds) can sometimes help.
Cracked Column Bed Improper packing or solvent changes.Ensure the column is packed carefully and avoid drastic changes in solvent polarity during the run.
Scenario 2: My product is contaminated with acidic impurities.

Q: My product has a low pH and I suspect the presence of acidic impurities, possibly from hydrolysis. How can I remove these?

A: Acidic impurities can often be effectively removed with a simple liquid-liquid extraction using a mild base.

Recommended Protocol: Aqueous Work-up

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Aqueous Wash:

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and deprotonate the acidic impurities, making them water-soluble. You should observe gas evolution (CO₂) if acidic impurities are present.

    • Repeat the wash until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Scenario 3: My product is contaminated with polar, non-volatile impurities.

Q: After distillation, I still have some polar, non-volatile impurities that I can't remove. What should I do?

A: For removing polar, non-volatile impurities, passing the material through a short plug of silica gel can be a quick and effective method.

Recommended Protocol: Silica Gel Plug Filtration

Step-by-Step Methodology:

  • Prepare the Plug: Place a small cotton plug at the bottom of a pipette or a small column. Add a layer of sand, followed by a layer of silica gel, and another layer of sand on top. The amount of silica gel will depend on the amount of crude material.

  • Equilibrate the Plug: Pass a non-polar solvent (e.g., hexanes) through the plug to equilibrate the silica.

  • Load the Sample: Dissolve your crude product in a minimal amount of a non-polar solvent and load it onto the top of the silica plug.

  • Elute the Product: Elute your product with a suitable solvent or solvent mixture. Your less polar product should elute while the more polar impurities remain adsorbed to the silica.

  • Collect and Concentrate: Collect the eluent containing your purified product and remove the solvent.

Section 3: Advanced Purification and Characterization

Q: I've tried the above methods, but I still can't achieve the desired purity. Are there any other techniques I can use?

A: For very challenging separations, more advanced techniques may be necessary.

  • Preparative HPLC (Prep-HPLC): This is a high-resolution chromatographic technique that can separate compounds with very similar properties. It is often used as a final polishing step to achieve very high purity.

  • Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, recrystallization can be a very effective method for removing small amounts of impurities. The key is to find a suitable solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

Q: How can I confirm the purity and identity of my final product?

A: A combination of analytical techniques should be used to confirm the purity and structure of your final product.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and assess for any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Elemental Analysis: To determine the elemental composition of your product.

  • HPLC/GC: To determine the purity of your final product, ideally showing a single peak.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Analysis Purity Analysis (NMR, GC-MS, HPLC) Crude->Analysis Distillation Fractional Distillation Analysis->Distillation High-boiling impurities? Extraction Liquid-Liquid Extraction (Aqueous Wash) Analysis->Extraction Acidic/Basic impurities? Chromatography Column Chromatography Distillation->Chromatography Impurities remain? FinalProduct Pure Product Chromatography->FinalProduct Extraction->Chromatography Impurities remain? FinalAnalysis Final Purity & Identity Confirmation FinalProduct->FinalAnalysis

Caption: A general decision-making workflow for purifying this compound.

References

Technical Support Center: Scaling Up Synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. This guide is designed for researchers, chemists, and process engineers transitioning this valuable synthesis from the laboratory bench to the pilot plant. Scaling up is not merely about using larger flasks; it involves a fundamental shift in how we approach reaction dynamics, safety, and process control.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical engineering principles and practical field experience.

Section 1: Synthesis Overview & Core Scale-Up Challenges

The synthesis of this compound is a critical process for creating intermediates used in pharmaceuticals and agrochemicals. A common and effective laboratory method is the Reformatsky reaction, involving the reaction of 4-fluorobenzaldehyde with ethyl bromodifluoroacetate in the presence of activated zinc.

Proposed Synthetic Pathway:
  • Reactants: 4-fluorobenzaldehyde, Ethyl bromodifluoroacetate, Activated Zinc

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Reaction: Zinc insertion into the C-Br bond forms an organozinc reagent, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde.

  • Workup: Acidic aqueous workup followed by extraction and purification.

While this process is reliable on a small scale, scaling up introduces significant challenges that can impact yield, purity, and safety.[3]

Key Scale-Up Considerations Comparison
ParameterLaboratory Scale (e.g., 1L Flask)Pilot Scale (e.g., 100L Reactor)Key Challenges & Rationale
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation.Low surface-area-to-volume ratio; risk of thermal runaway.[1][4]The reaction is exothermic. In a large reactor, heat generated in the core cannot dissipate quickly through the walls, requiring jacketed cooling systems and precise temperature control.[5]
Mass Transfer (Mixing) Magnetic stirrer; rapid, uniform mixing.Mechanical overhead stirrer (e.g., turbine, anchor); potential for dead zones.[3]Inefficient mixing can lead to localized "hot spots," uneven reaction rates, and the formation of impurities. The choice of impeller and stirring speed is critical.[3]
Reagent Addition Manual addition via dropping funnel.Automated dosing pumps; requires precise control of addition rate.A slow, controlled addition rate is crucial at scale to manage the exothermic reaction and prevent a sudden temperature spike.
Safety Fume hood containment.Requires a comprehensive process safety management (PSM) plan, including pressure relief systems, emergency quenching protocols, and gas scrubbing.Handling large quantities of reagents like ethyl bromodifluoroacetate and managing potential exotherms necessitates robust engineering controls.[6]
Downstream Processing Rotary evaporator, separatory funnel, lab-scale chromatography.Large-scale distillation columns, liquid-liquid extractors, process chromatography.Equipment for workup and purification must be appropriately sized to handle the larger volumes efficiently and safely.[4]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the scale-up process.

Question 1: My pilot-scale reaction is showing a significantly lower yield compared to the lab-scale experiments. What are the likely causes?

Answer: A drop in yield during scale-up is a common issue stemming from several interconnected factors.[3]

  • Cause A: Inefficient Mixing & Mass Transfer: In a 100L reactor, a simple overhead stirrer might not be sufficient to keep the zinc suspended and ensure intimate contact between the reactants.[5] This leads to a slower, incomplete reaction.

    • Solution:

      • Optimize Agitation: Switch to a high-efficiency impeller like a pitched-blade turbine or a retreat curve impeller, which are better for solid suspension.

      • Verify Mixing with Modeling: If possible, use computational fluid dynamics (CFD) to model the mixing in your reactor and identify potential dead zones.

      • Check Stirrer Speed: Ensure the stirrer speed (RPM) is optimized for the vessel geometry. It should be high enough for good mixing but not so high that it creates a vortex and pulls gas into the reaction.

  • Cause B: Poor Temperature Control: Localized overheating due to the reaction's exotherm can lead to the degradation of the thermally sensitive organozinc intermediate or promote side reactions.

    • Solution:

      • Slow the Addition Rate: Decrease the feed rate of the ethyl bromodifluoroacetate solution to allow the reactor's cooling system to keep pace with heat generation.

      • Lower Coolant Temperature: Ensure your jacket coolant is at the lowest practical temperature to maximize the temperature difference (ΔT) and improve heat removal.

      • Use a Reaction Calorimeter: Before scaling, use a reaction calorimeter (e.g., RC1) to precisely measure the heat of reaction. This data is invaluable for designing the cooling capacity needed for the pilot reactor.

  • Cause C: Impurities in Raw Materials: The quality and source of raw materials can have a much larger impact at scale.[6] Water content in the THF or aldehyde can quench the organozinc reagent.

    • Solution:

      • Strict QC on Raw Materials: Implement rigorous quality control checks on all incoming materials. Use Karl Fischer titration to verify the water content of the solvent and reagents.

      • Re-validate Zinc Activation: The procedure for activating zinc (e.g., with I₂ or HCl) may need to be re-optimized for larger quantities to ensure a consistently high surface area.

Question 2: I'm observing a new, significant impurity in the pilot batch that was only a trace component in the lab. Why is this happening?

Answer: The amplification of minor impurities is a classic scale-up challenge.[3] What is negligible at the gram scale can become a major issue at the kilogram scale.

  • Cause A: Extended Reaction Time or Higher Local Temperatures: If the pilot reaction runs longer or experiences temperature spikes, side reactions have more opportunity to occur. A common side reaction is the self-condensation of the Reformatsky reagent.

    • Solution:

      • Monitor Reaction Profile: Use in-situ monitoring tools like process analytical technology (PAT), such as FT-IR, to track the consumption of reactants and formation of products in real-time. This helps determine the optimal reaction endpoint and avoid letting it run too long.

      • Improve Thermal Control: As mentioned previously, enhanced cooling and slower addition rates are critical to minimizing thermal excursions that drive impurity formation.[5]

  • Cause B: Change in Surface-to-Volume Ratio: The reactor walls can have a catalytic effect on certain reactions. As you scale up, the ratio of the reaction mixture in contact with the vessel walls decreases significantly, which can alter the impurity profile.[1]

    • Solution:

      • Material of Construction: Ensure the pilot reactor's material (e.g., glass-lined steel, Hastelloy) is not catalyzing a new side reaction. Perform small-scale "coupon" tests by adding a piece of the reactor material to a lab-scale reaction to see if the impurity profile changes.

Troubleshooting Logic Diagram

Below is a diagram to guide the diagnostic process for common scale-up issues.

Troubleshooting_ScaleUp start Problem Observed low_yield Low Yield start->low_yield high_impurity High Impurity start->high_impurity thermal_issue Thermal Runaway / Poor Temp Control start->thermal_issue cause_mixing Cause: Inefficient Mixing low_yield->cause_mixing cause_temp Cause: Poor Heat Transfer low_yield->cause_temp cause_reagent Cause: Reagent Quality/Stoichiometry low_yield->cause_reagent high_impurity->cause_mixing high_impurity->cause_temp cause_kinetics Cause: Altered Kinetics / Side Reactions high_impurity->cause_kinetics thermal_issue->cause_mixing thermal_issue->cause_temp solution_mixing Solution: - Optimize Agitator - Baffle Installation - Model with CFD cause_mixing->solution_mixing solution_temp Solution: - Slow Addition Rate - Increase Coolant ΔT - Use Reaction Calorimetry Data cause_temp->solution_temp solution_reagent Solution: - Strict Raw Material QC - Re-validate Zinc Activation - Inert Atmosphere cause_reagent->solution_reagent solution_kinetics Solution: - In-situ Monitoring (PAT) - Tighter Temperature Control - Re-evaluate Solvent cause_kinetics->solution_kinetics

Caption: Troubleshooting workflow for scale-up issues.

Section 3: Pilot-Scale Synthesis Protocol (100L Reactor)

This protocol is a starting point and must be adapted based on your specific equipment and safety assessments. A thorough risk assessment should be completed before any pilot run.[6]

Equipment:

  • 100L Glass-Lined Steel Reactor with overhead stirring (retreat curve impeller), reflux condenser, nitrogen inlet, and jacketed temperature control.

  • 20L Dosing Vessel connected via a calibrated pump.

  • Inert atmosphere (Nitrogen).

Reagents:

  • Activated Zinc Dust: 7.2 kg (110 mol)

  • Anhydrous THF: 40 L

  • 4-Fluorobenzaldehyde: 10.0 kg (80.6 mol)

  • Ethyl bromodifluoroacetate: 18.0 kg (88.7 mol)

  • 1M Hydrochloric Acid: ~20 L for workup

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Ethyl Acetate (for extraction)

Procedure:

  • Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the vessel with nitrogen for at least 1 hour to ensure an inert atmosphere.

  • Zinc Slurry: Charge the activated zinc (7.2 kg) and 20 L of anhydrous THF to the reactor. Begin stirring at a rate sufficient to maintain a uniform slurry (e.g., 150-200 RPM).

  • Initiation (Optional but Recommended): Add a small amount (~200 mL) of the ethyl bromodifluoroacetate solution to the zinc slurry. A slight exotherm should be observed, indicating the reaction has initiated. If not, a small iodine crystal can be added.

  • Reagent Feed: In the dosing vessel, dissolve the 4-fluorobenzaldehyde (10.0 kg) and the remaining ethyl bromodifluoroacetate (18.0 kg) in 20 L of anhydrous THF.

  • Controlled Addition: Set the reactor jacket temperature to 20°C. Begin adding the reagent solution from the dosing vessel to the reactor at a controlled rate (e.g., over 4-5 hours). Crucially, monitor the internal temperature. The rate of addition should be adjusted to maintain an internal temperature between 25-30°C. Do not exceed 35°C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 25°C for an additional 2-3 hours. Monitor for completion using a validated in-process control (IPC) method, such as GC or HPLC, on a carefully quenched sample.

  • Quenching: Cool the reactor to 0-5°C. Slowly and carefully add 20 L of 1M HCl to quench the reaction. Caution: This may be exothermic and may evolve hydrogen gas. Ensure adequate ventilation and headspace purging with nitrogen.

  • Workup:

    • Stop stirring and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Transfer the organic layer to a suitable vessel.

  • Solvent Swap & Purification: Concentrate the organic layer under reduced pressure. The crude product can then be purified by vacuum distillation.

Scale-Up Process Flow

The following diagram illustrates the logical progression from laboratory development to pilot production.

ScaleUp_Workflow lab_dev Step 1: Lab-Scale Development (1g - 100g) process_safety Step 2: Process Safety Assessment lab_dev->process_safety Define Process Parameters kilo_lab Step 3: Kilo-Lab Run (1kg - 5kg) process_safety->kilo_lab Identify Hazards (Calorimetry, HAZOP) pilot_run Step 4: Pilot Plant Run (10kg - 50kg) kilo_lab->pilot_run Refine Parameters & Test Equipment tech_transfer Step 5: Technology Transfer to Manufacturing pilot_run->tech_transfer Validate Process & Generate Data

Caption: Logical workflow for process scale-up.

Section 4: Analytical & Quality Control

Maintaining product quality during scale-up is non-negotiable.[5] A robust analytical strategy is required.

MethodPurposeLab ScalePilot Scale
TLC Quick reaction monitoring (qualitative).Frequent, informal checks.Not suitable for quantitative IPC.
GC/HPLC In-process control (IPC) for reaction completion and impurity profiling (quantitative).Used for final yield/purity.Critical IPC: Used to determine reaction endpoint and quantify key impurities.
¹H, ¹⁹F NMR Structural confirmation of final product and key intermediates.Standard characterization.Standard characterization for batch release.
Karl Fischer Quantify water content in solvents and reagents.Good practice.Mandatory QC for all incoming raw materials.
Reaction Calorimetry Measure heat flow, heat of reaction, and maximum temperature of synthetic reaction (MTSR).Not typically used.Essential for safety assessment before scaling.

Section 5: Safety First - Handling Fluorinated Compounds at Scale

Fluorination chemistry presents unique hazards that must be managed with extreme care. While this specific synthesis does not use reagents like elemental fluorine, compounds like ethyl bromodifluoroacetate are lachrymators, and potential decomposition or side reactions could generate HF.[7]

Question: What are the primary safety concerns when scaling up this synthesis?

Answer:

  • Thermal Runaway: As discussed, the exotherm is the primary hazard. A failure in cooling or an uncontrolled addition could lead to a rapid increase in temperature and pressure, potentially causing a reactor breach.

  • Reagent Handling: Ethyl bromodifluoroacetate is corrosive and a lachrymator. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. All transfers should be done in a well-ventilated area or using closed-system transfer equipment.

  • Quenching & Gas Evolution: The acidic quench can be exothermic and may liberate hydrogen gas if unreacted zinc is present. Perform the quench slowly, with cooling, and ensure the reactor is vented to a safe location or through a scrubber.

  • HF Exposure: While not a direct reagent, hydrolysis of some fluorinated compounds under harsh conditions (e.g., a runaway reaction) could potentially generate hydrofluoric acid (HF). All personnel working on the process should be trained on HF safety protocols.[8] An emergency response plan and a readily available supply of 2.5% calcium gluconate gel are mandatory safety precautions in any facility handling fluorinated compounds.[8]

Section 6: Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent instead of THF? A1: Possibly. Solvents like diethyl ether or 1,4-dioxane can also be used for Reformatsky reactions. However, any change in solvent requires re-optimizing the entire process, starting from the lab scale.[6] The solvent affects reagent solubility, reaction kinetics, and the impurity profile. A solvent change at the pilot scale without prior validation is highly discouraged.

Q2: What type of reactor is best for this process? A2: A glass-lined steel reactor is the industry standard for this type of chemistry at the pilot scale. The glass lining provides excellent chemical resistance against the reactants and acidic workup conditions, while the steel jacket allows for effective heat transfer and pressure containment.

Q3: How do I handle the zinc waste after the reaction? A3: The aqueous waste stream will contain zinc salts. This must be collected and treated as hazardous waste according to local environmental regulations. Do not discharge it directly into the sewer. The zinc salts can often be precipitated (e.g., as zinc hydroxide) and sent for recovery or disposal.

Q4: What are the key regulatory considerations for this process? A4: When scaling up a process for an active pharmaceutical ingredient (API) or a regulated intermediate, you must consider Good Manufacturing Practices (GMP). This includes thorough documentation of all steps, validation of analytical methods, qualification of equipment, and ensuring the process is reproducible and well-controlled.[3]

References

Validation & Comparative

1H and 19F NMR analysis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemicals, and materials science.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Consequently, the precise and unambiguous characterization of these fluorinated compounds is paramount.

Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier tool for the structural elucidation of organofluorine compounds.[1][3] The ¹⁹F nucleus possesses highly favorable properties for NMR analysis, including 100% natural abundance, a high gyromagnetic ratio (resulting in sensitivity approaching that of ¹H), and an exceptionally wide chemical shift range that minimizes signal overlap and enhances spectral resolution.[4][5][6][7]

This guide provides an in-depth analysis of this compound, a representative small molecule containing two distinct fluorine environments: a geminal difluoroacetate group and a para-substituted fluorophenyl ring. We will explore the nuances of both ¹H and ¹⁹F NMR analysis, explain the causality behind experimental choices, and compare the depth of information provided by NMR with that of other common analytical techniques.

Part 1: The NMR-Centric Approach to Structural Elucidation

The power of NMR lies in its ability to provide a detailed atomic-level map of a molecule's structure in solution. For fluorinated compounds, a combined ¹H and ¹⁹F NMR approach is particularly synergistic, offering a wealth of data through chemical shifts and spin-spin coupling constants.

Experimental Protocol: Acquiring High-Fidelity Spectra

A robust and reproducible NMR analysis begins with a well-defined experimental protocol. The choices made during sample preparation and data acquisition are critical for obtaining high-quality, interpretable spectra.

Step-by-Step Methodology:

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). Rationale: CDCl₃ is a common, relatively non-polar solvent that provides good solubility for many organic esters and offers a clean spectral window.

    • Add a small amount of an internal standard. Tetramethylsilane (TMS) is the conventional standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference is often used, but a common internal standard is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm relative to CFCl₃). Rationale: An internal standard provides a stable reference point for accurate chemical shift determination, correcting for variations in magnetic field strength.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing both ¹H and ¹⁹F frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay (d1) of 2-5 seconds to ensure accurate integration.[6]

    • ¹⁹F NMR : Acquire a one-dimensional fluorine spectrum. To simplify the spectrum and confirm assignments, it is common to run the experiment with proton decoupling (¹⁹F{¹H}).

    • (Optional) Advanced Experiments : For unambiguous assignment, 2D correlation experiments such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation) can be performed to directly identify which protons are coupled to which fluorines.[8][9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Weigh Sample (10-20 mg) P2 Dissolve in CDCl₃ with Internal Standard P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Lock & Shim Spectrometer P3->A1 A2 Acquire 1D ¹H Spectrum A1->A2 A3 Acquire 1D ¹⁹F{¹H} Spectrum A1->A3 A4 (Optional) Acquire 2D Correlation Spectra A3->A4 D1 Process Spectra (FT, Phasing, Baseline) A3->D1 D2 Reference Chemical Shifts D1->D2 D3 Integrate Peaks & Analyze Multiplicity D2->D3 D4 Assign Signals & Measure J-couplings D3->D4

Caption: General workflow for NMR analysis of fluorinated compounds.
Spectral Interpretation: A Deep Dive

The structure of this compound presents a fascinating case for NMR analysis due to the various spin-spin couplings between ¹H and ¹⁹F nuclei.

Caption: Key through-bond couplings in the target molecule.

¹H NMR Analysis (Predicted)

  • Ethyl Group (CH₃-CH₂-O) :

    • CH₃ : Expected around δ 1.2-1.4 ppm. It will appear as a triplet due to coupling with the two adjacent CH₂ protons (³JHH ≈ 7 Hz).

    • CH₂ : Expected around δ 4.2-4.5 ppm. It will appear as a quartet due to coupling with the three adjacent CH₃ protons (³JHH ≈ 7 Hz).

  • Aromatic Protons (C₆H₄) :

    • The aromatic region (δ 7.0-8.0 ppm) will show two distinct signals due to the symmetry of the para-substituted ring.

    • Protons ortho to Fluorine (Hₐ) : These protons (adjacent to the C-F bond) will appear as a doublet of doublets. They are split by the neighboring meta proton (³JHH ≈ 8-9 Hz) and by the aryl fluorine atom (³JHF ≈ 8-9 Hz).

    • Protons meta to Fluorine (Hₑ) : These protons (adjacent to the C-CF₂- group) will also appear as a complex multiplet. They are split by the neighboring ortho proton (³JHH ≈ 8-9 Hz), the aryl fluorine (⁴JHF ≈ 2-3 Hz), and potentially a very small long-range coupling to the geminal fluorines (⁴JHF).[10]

¹⁹F NMR Analysis (Predicted, ¹H-decoupled)

  • Aryl Fluorine (-C₆H₄ F) :

    • Expected in the typical aryl fluoride region, approximately δ -105 to -115 ppm.[7][11]

    • In the proton-coupled spectrum, this signal would be a multiplet due to couplings to the ortho and meta protons. In the proton-decoupled spectrum, it will be a triplet. Rationale: The aryl fluorine is coupled to the two geminal fluorines through five bonds (⁵JFF). This long-range F-F coupling is often observable and will split the signal into a triplet.

  • Geminal Difluoro Group (-CF₂ -) :

    • Expected around δ -95 to -105 ppm.[12]

    • This signal will appear as a doublet in the proton-decoupled spectrum. Rationale: The two geminal fluorine atoms are coupled to the single aryl fluorine atom (⁵JFF), splitting the signal into a doublet. The observation of this mutual coupling pattern is a powerful confirmation of the structure.

Summary of Predicted NMR Data

Signal AssignmentNucleusPredicted δ (ppm)Predicted MultiplicityCoupling Constant(s) (Hz)
-CH₃¹H1.2 - 1.4Triplet (t)³JHH ≈ 7
-CH₂-¹H4.2 - 4.5Quartet (q)³JHH ≈ 7
Aromatic H (ortho to F)¹H7.1 - 7.3Doublet of Doublets (dd)³JHH ≈ 8-9, ³JHF ≈ 8-9
Aromatic H (meta to F)¹H7.5 - 7.7Doublet of Triplets (dt)³JHH ≈ 8-9, ⁴JHF ≈ 2-3
-C₆H₄F ¹⁹F-105 to -115Triplet (t)⁵JFF ≈ 1-5
-CF₂ -¹⁹F-95 to -105Doublet (d)⁵JFF ≈ 1-5

Part 2: A Comparative Analysis of Alternative & Complementary Techniques

While NMR provides unparalleled detail about molecular connectivity, a comprehensive characterization often involves a multi-technique approach. Here, we compare NMR with other common analytical methods.

  • Mass Spectrometry (MS) :

    • Role : Primarily used to determine the molecular weight and, with high-resolution instruments (HRMS), the elemental formula.

    • Strengths : Extremely high sensitivity, requiring very little sample. It would readily confirm the molecular formula C₁₀H₉F₃O₂.

    • Limitations : MS is a destructive technique that provides no information about the specific arrangement of atoms. It cannot distinguish between isomers (e.g., it could not differentiate between this compound and ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate).

  • Infrared (IR) Spectroscopy :

    • Role : Used to identify the presence of specific functional groups.

    • Strengths : Fast, non-destructive, and requires minimal sample preparation. For this molecule, IR would clearly show a strong C=O stretch (ester, ~1750 cm⁻¹) and C-F bond stretches (~1100-1300 cm⁻¹).

    • Limitations : IR provides very limited information on the overall molecular skeleton and cannot resolve subtle structural details or isomerism.

  • X-ray Crystallography :

    • Role : Provides the definitive, unambiguous three-dimensional structure of a molecule in its solid, crystalline state.

    • Strengths : Considered the "gold standard" for absolute structure determination, providing precise bond lengths and angles.

    • Limitations : Its primary drawback is the absolute requirement for a high-quality single crystal, which can be challenging or impossible to grow. Furthermore, the solid-state conformation may not be representative of the molecule's structure in solution, which is often more relevant for biological or chemical reactivity.

Comparative Guide to Analytical Techniques

TechniqueInformation ProvidedSample StateStrengthsLimitations
¹H & ¹⁹F NMR Detailed atomic connectivity, isomerism, 3D conformation (in solution)SolutionNon-destructive, highly detailed structural data, quantitativeLower sensitivity than MS, requires soluble sample
Mass Spectrometry Molecular weight, elemental formulaGas/IonExtremely high sensitivity, small sample sizeDestructive, no connectivity or isomeric data
IR Spectroscopy Presence of functional groupsSolid/LiquidFast, simple, non-destructiveLimited structural detail, poor for isomerism
X-ray Crystallography Absolute 3D structure, bond lengths/anglesSolid CrystalUnambiguous structure determinationRequires a suitable single crystal, solid-state structure may differ from solution

Conclusion

For the comprehensive characterization of a fluorinated organic molecule like this compound, a multi-technique approach provides the highest level of confidence. Mass spectrometry confirms the molecular formula, and IR spectroscopy verifies the presence of key functional groups. However, NMR spectroscopy remains the single most powerful technique for elucidating the precise molecular structure in solution.

The combination of ¹H and ¹⁹F NMR provides a detailed and self-validating dataset. The chemical shifts pinpoint the electronic environment of each nucleus, while the intricate web of H-H, H-F, and F-F spin-spin couplings reveals the through-bond connectivity. The observation of a ⁵JFF coupling between the geminal and aryl fluorines, for instance, is a definitive piece of evidence that could not be obtained by any other technique besides X-ray crystallography. For researchers and scientists in drug development, this level of structural detail is not just academic—it is essential for understanding structure-activity relationships and ensuring the identity and purity of their compounds.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a compound of interest in medicinal chemistry due to the prevalence of fluorinated motifs in contemporary pharmaceuticals.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and pharmacological properties. Consequently, understanding the influence of fluorine on mass spectrometric fragmentation is crucial for the unambiguous identification of fluorinated compounds. This guide will delve into the predicted fragmentation pathways of our target molecule and compare them with structurally related analogs to provide a comprehensive framework for interpretation.

The Subject Under Scrutiny: this compound

Molecular Formula: C₁₀H₉F₃O₂ Molecular Weight: 218.17 g/mol [1]

Our primary focus is on a molecule featuring a geminal difluoro group at the α-carbon and a fluorine atom on the phenyl ring. These structural features are anticipated to exert significant influence on the fragmentation cascade.

Comparative Cohort: A Trio of Structural Analogs

To provide a robust comparative analysis, we will examine the fragmentation patterns of three key analogs:

  • Ethyl 2-fluoro-2-(4-fluorophenyl)acetate: A mono-fluorinated analog at the α-carbon.

  • Ethyl 2-(4-fluorophenyl)acetate: The non-fluorinated parent compound at the α-carbon.

  • Ethyl 2,2-difluoroacetate: An analog lacking the fluorophenyl group.[2][3]

This selection allows for a systematic evaluation of the impact of both α-fluorination and the fluorophenyl moiety on the fragmentation process.

Predicted Fragmentation of this compound: A Mechanistic Perspective

Key Fragmentation Pathways:
  • α-Cleavage: The bond between the carbonyl carbon and the α-carbon is a prime site for cleavage. The presence of two electron-withdrawing fluorine atoms on the α-carbon is expected to influence the stability of the resulting fragments.

  • McLafferty Rearrangement: For esters with a γ-hydrogen on the alkyl chain, a characteristic rearrangement can occur. However, in ethyl esters, this is less common than in longer chain esters.

  • Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene molecule via a rearrangement.

  • Fragmentation of the Fluorophenyl Ring: The aromatic ring can undergo fragmentation, including the loss of fluorine or other small neutral molecules.

The interplay of these pathways will generate a unique fingerprint in the mass spectrum.

Comparative Fragmentation Analysis: Unraveling the Influence of Fluorine

The following table summarizes the predicted key fragments for our target molecule and its analogs, providing a basis for their differentiation.

Fragment IonPredicted m/z for this compoundPredicted m/z for Ethyl 2-fluoro-2-(4-fluorophenyl)acetateObserved/Predicted m/z for Ethyl 2-(4-fluorophenyl)acetateObserved m/z for Ethyl 2,2-difluoroacetateFragmentation Pathway
[M]⁺• 218200182124Molecular Ion
[M - •OCH₂CH₃]⁺ 17315513779α-Cleavage (Loss of ethoxy radical)
[M - CH₂=CH₂]⁺• 19017215496Rearrangement (Loss of ethylene)
[C₇H₄F₂]⁺• 129111 (C₇H₅F)93 (C₇H₆)-Cleavage of the ester group
[C₆H₄F]⁺ 959595-Fragmentation of the fluorophenyl ring
[COOCH₂CH₃]⁺ 73737373α-Cleavage
[CHF₂]⁺ 51--51α-Cleavage

Note: The m/z values are calculated based on the most abundant isotopes.

Experimental Workflow for Mass Spectrometry Analysis

To experimentally validate these predictions, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Step-by-Step GC-MS Protocol:
  • Sample Preparation:

    • Dissolve a small amount (e.g., 1 mg) of the analyte in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

    • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

This protocol provides a robust starting point for the analysis of these compounds.[5][6][7] Optimization of the temperature program may be necessary to achieve optimal separation of the analytes from any impurities.

Visualizing the Fragmentation Cascade

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted primary fragmentation pathways for this compound and its non-fluorinated analog, Ethyl 2-(4-fluorophenyl)acetate.

Fragmentation of this compound M [C₁₀H₉F₃O₂]⁺• m/z 218 F1 [C₈H₄F₃O]⁺ m/z 173 M->F1 - •OCH₂CH₃ F2 [C₈H₅F₃O₂]⁺• m/z 190 M->F2 - C₂H₄ F3 [C₇H₄F₂]⁺• m/z 129 M->F3 - COOCH₂CH₃ F4 [C₆H₄F]⁺ m/z 95 F3->F4 - CF₂

Caption: Predicted fragmentation of this compound.

Fragmentation of Ethyl 2-(4-fluorophenyl)acetate M [C₁₀H₁₁FO₂]⁺• m/z 182 F1 [C₈H₆FO]⁺ m/z 137 M->F1 - •OCH₂CH₃ F2 [C₈H₇FO₂]⁺• m/z 154 M->F2 - C₂H₄ F3 [C₇H₆F]⁺ m/z 109 M->F3 - COOCH₂CH₃ F4 [C₆H₄F]⁺ m/z 95 F3->F4 - CH₂

Caption: Predicted fragmentation of Ethyl 2-(4-fluorophenyl)acetate.

Conclusion: A Roadmap for Identification

This guide provides a predictive and comparative framework for understanding the mass spectrometric fragmentation of this compound. By comparing its anticipated fragmentation pattern with those of its structural analogs, researchers can gain a deeper understanding of the influence of α-fluorination on the fragmentation process. The provided GC-MS protocol offers a practical starting point for experimental verification. The characteristic fragments, particularly those arising from α-cleavage and rearrangements involving the fluorine substituents, serve as diagnostic markers for the unambiguous identification of this and related fluorinated compounds in complex matrices. This knowledge is critical for advancing drug discovery and development programs that increasingly rely on the unique properties of fluorinated molecules.

References

A Comparative Guide to Difluoromethylating Agents: Evaluating Aryl Difluoroacetates Against Established Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Difluoromethyl Group in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl (–CF₂H) group has garnered significant attention for its unique physicochemical properties. It acts as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities, enhancing metabolic stability and membrane permeability.[1][2] The polarized C-H bond in the –CF₂H group also allows it to function as a hydrogen bond donor, a feature that can be pivotal for target engagement.[3] Consequently, the development of robust and versatile difluoromethylating agents is of paramount importance to researchers in drug development.

This guide provides an in-depth comparison of various difluoromethylating agents, with a special focus on the potential of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate and related α,α-difluoroarylacetic acid derivatives. While not yet a widely established class of reagents for direct difluoromethylation, their structure suggests a promising potential, particularly through decarboxylative pathways. We will objectively compare this emerging strategy with well-established radical, nucleophilic, and electrophilic difluoromethylating agents, supported by experimental data and detailed protocols to empower researchers in selecting the optimal tool for their synthetic challenges.

The Potential of this compound as a Difluoromethylating Precursor

This compound is a readily available chemical building block. While direct use of this ester for difluoromethylation is not extensively documented, its corresponding carboxylic acid, α,α-difluoroarylacetic acid, is a viable precursor for generating difluoromethyl radicals via decarboxylation. This approach is particularly attractive as it allows for the installation of an aryldifluoromethyl moiety, which can be a valuable pharmacophore.

The general strategy involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by a decarboxylative event, often facilitated by photoredox catalysis, to generate a difluoromethyl radical. This radical can then engage in various C-H functionalization or addition reactions.

Proposed Reaction Pathway: Decarboxylative Difluoromethylation

The transformation of α,α-difluoroarylacetic acids into difluoromethylated products typically proceeds through the following steps:

  • Formation of an active species: The carboxylic acid is activated, often by a photocatalyst or a chemical oxidant.

  • Decarboxylation: The activated species undergoes decarboxylation to generate an α,α-difluorobenzyl radical.

  • Hydrogen Atom Transfer (HAT): The radical can then be trapped by a hydrogen atom source to yield the difluoromethylated arene.

Below is a conceptual workflow for this process:

A This compound B 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid A->B Hydrolysis C α,α-Difluorobenzyl Radical B->C Photoredox-mediated Decarboxylation D Difluoromethylated Product C->D Radical Addition & Termination E Substrate (e.g., Alkene) E->D

Caption: Conceptual workflow for generating a difluoromethylated product from this compound via a decarboxylative strategy.

While this approach holds promise, it is essential to compare its potential performance with established difluoromethylating agents that offer more direct and often more efficient routes to a wider range of difluoromethylated compounds.

Established Difluoromethylating Agents: A Comparative Analysis

Difluoromethylating agents are broadly categorized based on the nature of the difluoromethyl species they generate: radical, nucleophilic, or electrophilic. The choice of reagent is dictated by the substrate, the desired bond construction, and the tolerance of other functional groups in the molecule.

Radical Difluoromethylating Agents

Radical difluoromethylation has emerged as a powerful tool for C-H functionalization and the difluoromethylation of unsaturated systems. These methods often employ mild conditions and exhibit excellent functional group tolerance.

A common strategy involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor using a radical initiator, often a photocatalyst under visible light irradiation or a chemical oxidant.

Common Radical Precursors:

  • Sulfones and Sulfinates: Reagents like difluoromethyl phenyl sulfone (PhSO₂CF₂H) and zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS) are widely used.[4][5]

  • Phosphonium Salts: Difluoromethyltriphenylphosphonium bromide is a commercially available and easy-to-handle precursor.[6]

  • Sodium Difluoromethanesulfinate (CF₂HSO₂Na): A stable, solid reagent often used in photoredox catalysis.[7]

PC Photocatalyst PC_excited Photocatalyst* PC->PC_excited Visible Light PC_excited->PC Oxidant Oxidant PC_excited->Oxidant SET Reagent CF₂H Precursor (e.g., CF₂HSO₂Na) Radical •CF₂H Radical Reagent->Radical Oxidative Quenching Intermediate [Het(H)-CF₂H]• Radical->Intermediate Substrate Heterocycle (Het-H) Substrate->Intermediate Product Difluoromethylated Heterocycle (Het-CF₂H) Intermediate->Product - H• Reduced_Oxidant Reduced Oxidant TMSCF2H TMSCF₂H CF2H_anion [CF₂H]⁻ TMSCF2H->CF2H_anion Activator Activator (e.g., F⁻, Base) Activator->CF2H_anion Adduct R₂C(O⁻)CF₂H CF2H_anion->Adduct Electrophile Electrophile (e.g., R₂C=O) Electrophile->Adduct Product R₂C(OH)CF₂H Adduct->Product Protic Workup Sulfonium S-(Difluoromethyl)sulfonium Salt [R₂S-CF₂H]⁺X⁻ Product Difluoromethylated Product Sulfonium->Product Byproduct R₂S Sulfonium->Byproduct Nucleophile Nucleophile (e.g., Enolate) Nucleophile->Product

References

A Comparative Guide to Purity Assessment of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate: A Method Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a fluorinated building block of significant interest in medicinal chemistry, demands a robust and reliable analytical method for its purity assessment. This guide provides an in-depth comparison of a newly developed Ultra-Performance Liquid Chromatography (UPLC) method against a traditional Gas Chromatography (GC) approach for this specific application. The narrative is grounded in established scientific principles and regulatory expectations, explaining the rationale behind each experimental choice to ensure a self-validating and scientifically sound methodology.

Introduction: The Analytical Challenge

This compound possesses a unique chemical structure with a difluoroacetic acid ester moiety and a fluorinated phenyl ring. This structure presents both opportunities and challenges for chromatographic separation. The presence of the aromatic ring provides a chromophore suitable for UV detection, a common technique in liquid chromatography. However, the compound's relatively low molecular weight and potential volatility also make it a candidate for gas chromatography. The primary analytical objective is to develop a method that can accurately quantify the main component while also separating it from potential process-related impurities and degradation products.

Potential impurities could arise from several sources during synthesis, including:

  • Starting materials: Unreacted 4-fluorobenzaldehyde, ethyl bromodifluoroacetate, or other precursors.

  • By-products: Compounds formed through side reactions, such as the hydrolysis of the ester to form 2,2-difluoro-2-(4-fluorophenyl)acetic acid.

  • Degradation products: Impurities formed under stress conditions like heat, light, or extreme pH.

A suitable analytical method must be specific enough to resolve the main peak from all these potential impurities.

Method Comparison: UPLC vs. GC

This guide will compare two distinct chromatographic techniques for the purity assessment of this compound: a modern Ultra-Performance Liquid Chromatography (UPLC) method and a conventional Gas Chromatography (GC) method.

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful evolution of traditional High-Performance Liquid Chromatography (HPLC).[1] UPLC utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, delivers significantly faster analysis times, improved resolution, and greater sensitivity compared to conventional HPLC.[2][3] For pharmaceutical analysis, this translates to higher throughput and better detection of trace impurities.[4]

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds.[5][6] The sample is vaporized and separated in a gaseous mobile phase, making it highly efficient for compounds that can withstand high temperatures without degradation. GC is often coupled with a Flame Ionization Detector (FID) for robust quantification of organic compounds or a Mass Spectrometer (MS) for definitive identification of impurities.

The choice between these two powerful techniques depends on the specific properties of the analyte and the analytical goals.[2]

Proposed UPLC Method: A High-Resolution Approach

The proposed UPLC method is designed for high-throughput and high-resolution separation, leveraging the advantages of modern column technology.

Rationale for Method Parameters
  • Stationary Phase: A reversed-phase C18 column is selected as the initial choice. C18 phases are versatile and widely used for the separation of a broad range of small molecules. The hydrophobic nature of the stationary phase will interact with the nonpolar regions of the analyte, providing good retention.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff. Water serves as the weak solvent. A gradient is chosen to ensure the elution of any potential impurities with a wider range of polarities in a reasonable time. A small amount of formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic impurities.

  • Detector: A photodiode array (PDA) detector is selected. This allows for the monitoring of the elution at a specific wavelength (estimated around 230 nm based on the fluorophenyl chromophore) while also collecting spectral data across a range of wavelengths. This is invaluable for peak purity assessment and can aid in the identification of co-eluting impurities.

Detailed UPLC Protocol

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, and photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

  • Detection: PDA, 230 nm

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: 30% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 30% B

    • 3.6-4.5 min: 30% B

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Comparative GC Method: A Volatility-Based Alternative

For comparison, a Gas Chromatography method with a Flame Ionization Detector (GC-FID) is proposed. This method is suitable for thermally stable and volatile compounds.

Rationale for Method Parameters
  • Stationary Phase: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is a good starting point. This type of column separates compounds primarily based on their boiling points and is robust for a wide range of analytes.

  • Carrier Gas: Helium is a common and effective carrier gas for GC, providing good efficiency.

  • Inlet and Detector Temperatures: The inlet temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The detector temperature is also kept high to prevent condensation of the analytes.

  • Oven Temperature Program: A temperature gradient is used to ensure the separation of compounds with different boiling points. The program starts at a lower temperature to resolve any volatile impurities and then ramps up to elute the main component and any less volatile impurities.

Detailed GC Protocol

Instrumentation:

  • Gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Detector: FID

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.

Data Presentation and Performance Comparison

The performance of the two methods can be objectively compared using a set of validation parameters as outlined in the ICH Q2(R1) guidelines. The following table summarizes the expected performance characteristics of the UPLC and GC methods.

ParameterUPLC MethodGC MethodRationale for Performance
Analysis Time ~4.5 minutes~20 minutesThe shorter column and higher flow rates in UPLC lead to significantly faster run times.[1]
Resolution ExcellentGoodThe smaller particle size in the UPLC column provides higher theoretical plates and thus better separation efficiency.
Sensitivity (LOD/LOQ) HighModerate to HighUPLC with a PDA detector generally offers high sensitivity. GC-FID is also very sensitive for hydrocarbons.
Specificity HighModerateThe UPLC method can better separate polar impurities. GC may have co-elution issues with thermally labile or very polar impurities.
Solvent Consumption LowVery LowUPLC uses significantly less solvent than traditional HPLC, but GC uses only a small amount of solvent for sample preparation.[1]
Robustness GoodExcellentGC methods are often considered very robust and less susceptible to minor changes in experimental conditions.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for each method and the logical flow of the comparison.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into UPLC filter->inject separate Separation on C18 Column inject->separate detect PDA Detection (230 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report report calculate->report Final Report

UPLC Experimental Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve & Dilute weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on DB-5 Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Purity (% Area) integrate_gc->calculate_gc report_gc report_gc calculate_gc->report_gc Final Report

GC Experimental Workflow

Comparison_Logic cluster_methods Analytical Methods cluster_criteria Comparison Criteria cluster_conclusion Conclusion uplc UPLC Method speed Analysis Speed uplc->speed resolution Resolution uplc->resolution sensitivity Sensitivity uplc->sensitivity specificity Specificity uplc->specificity cost Cost/Solvent Use uplc->cost gc GC Method gc->speed gc->resolution gc->sensitivity gc->specificity gc->cost recommendation Recommended Method speed->recommendation resolution->recommendation sensitivity->recommendation specificity->recommendation cost->recommendation

Logical Flow of Method Comparison

Method Validation: Ensuring Trustworthiness

A critical aspect of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[7] According to the International Council for Harmonisation (ICH) guideline Q2(R1), the validation of a purity method should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from known impurities and a placebo.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the nominal concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to a sample of known purity or by spiking a sample with a known amount of impurity.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Both the proposed UPLC and GC methods would need to be subjected to a rigorous validation study to confirm their suitability for the purity assessment of this compound.

Conclusion and Recommendation

Both UPLC and GC are viable techniques for the purity assessment of this compound. However, the UPLC method presents several distinct advantages that make it the recommended choice for a modern quality control laboratory.

The primary benefits of the UPLC method are its significantly shorter analysis time, superior resolution, and higher sensitivity.[1][2][3][4] The rapid analysis time increases sample throughput, which is a major advantage in a drug development setting. The enhanced resolution provides greater confidence in the separation of the main component from closely eluting impurities, which is critical for accurate purity determination. Furthermore, the higher sensitivity allows for the detection and quantification of trace-level impurities that might be missed by other methods.

While the GC method is a robust and reliable alternative, its longer analysis time and the requirement for the analyte to be thermally stable and volatile make it less versatile than UPLC for a broad range of pharmaceutical compounds.[5][6]

References

Crystallographic Analysis of 2,2-difluoro-2-(4-fluorophenyl)acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of Structural Scaffolds for Advanced Drug Design

For researchers, scientists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. The introduction of fluorine atoms into a molecular framework can profoundly influence its conformational preferences, intermolecular interactions, and ultimately, its biological activity. This guide focuses on the X-ray crystallographic analysis of derivatives of 2,2-difluoro-2-(4-fluorophenyl)acetic acid, a compound of significant interest in the development of novel therapeutics.

Despite a comprehensive search of available scientific literature and crystallographic databases, detailed single-crystal X-ray diffraction data for derivatives of 2,2-difluoro-2-(4-fluorophenyl)acetic acid, such as its esters or amides, is not publicly available at this time. The parent compound itself, 2,2-difluoro-2-(4-fluorophenyl)acetic acid, is a valuable building block in medicinal and agrochemical research, known for its ability to impart desirable properties like enhanced metabolic stability and binding affinity.[1] However, the lack of published crystal structures for its simple derivatives prevents a direct comparative analysis of their solid-state conformations and packing arrangements.

This guide will, therefore, provide a comparative framework based on the crystallographic data of closely related fluorinated phenylacetic acid derivatives. By examining these analogous structures, we can infer the likely conformational behavior and intermolecular interactions that would be characteristic of 2,2-difluoro-2-(4-fluorophenyl)acetic acid derivatives. This approach allows us to highlight the key structural principles at play and provide valuable insights for researchers working with this important class of molecules.

The Influence of Fluorine on Crystal Packing: A Look at Analogous Structures

The strategic placement of fluorine atoms on a phenyl ring and at the α-position of an acetic acid moiety introduces unique electronic and steric effects that govern how these molecules arrange themselves in a crystalline lattice. To understand the potential crystal structures of 2,2-difluoro-2-(4-fluorophenyl)acetic acid derivatives, we will examine the crystallographic data of two relevant analogues: ethyl 2-(2,4-difluorophenyl)acetate and various N-(fluorophenyl)acetamides .

Case Study 1: Ethyl 2-(2,4-difluorophenyl)acetate

While not a direct derivative, the crystal structure of ethyl 2-(2,4-difluorophenyl)acetate provides valuable insights into the conformational flexibility of the ethyl ester group and the influence of ring fluorination on crystal packing.[2]

Experimental Protocol: Synthesis and Crystallization of Ethyl 2-(2,4-difluorophenyl)acetate [2]

  • Esterification: 2-(2,4-difluorophenyl)acetic acid is dissolved in ethanol.

  • Catalysis: A catalytic amount of a suitable acid catalyst (e.g., sulfuric acid) is added.

  • Reflux: The reaction mixture is heated under reflux to drive the esterification to completion.

  • Workup: The excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a mild base to remove unreacted acid, and then with brine.

  • Purification: The crude product is purified by column chromatography.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated solution of the purified ester in ethanol.[2]

Crystallographic Data Summary

ParameterEthyl 2-(2,4-difluorophenyl)acetate[2]
Chemical Formula C₁₀H₁₀F₂O₂
Crystal System Monoclinic
Space Group P 1 2₁/c 1
a (Å) 13.226(6)
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) Data not available
Volume (ų) 952.6(7)
Z 4

Key Structural Insights:

The crystal structure of ethyl 2-(2,4-difluorophenyl)acetate reveals a dihedral angle of 113.4° between the acetyl group and the phenyl ring.[2] This twisted conformation is a common feature in such systems and is influenced by the steric hindrance between the ester group and the ortho-fluorine atom on the phenyl ring. The crystal packing is stabilized by a network of weak intermolecular interactions, including C-H···O and C-H···F hydrogen bonds.

Case Study 2: N-(Fluorophenyl)acetamides

The crystal structures of various N-(fluorophenyl)acetamides offer insights into the hydrogen bonding motifs and packing arrangements that can be expected in the amide derivatives of 2,2-difluoro-2-(4-fluorophenyl)acetic acid. For instance, the crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide shows that molecules are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains.[3] Similarly, 2-azido-N-(4-fluorophenyl)acetamide also exhibits N-H···O hydrogen-bonded chains.[4]

Experimental Protocol: General Synthesis of N-(Fluorophenyl)acetamides

  • Acylation: A fluorinated aniline is dissolved in a suitable aprotic solvent.

  • Base: A non-nucleophilic base (e.g., pyridine or triethylamine) is added to neutralize the acid formed during the reaction.

  • Acylating Agent: An appropriate acyl chloride or anhydride is added dropwise at a controlled temperature.

  • Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried and concentrated.

  • Crystallization: The crude product is recrystallized from a suitable solvent system to yield single crystals.

Comparative Analysis and Predicted Structural Features

Based on the analysis of these related structures, we can predict several key features for the crystal structures of derivatives of 2,2-difluoro-2-(4-fluorophenyl)acetic acid:

  • Conformation: Ester derivatives are likely to exhibit a non-planar conformation with a significant dihedral angle between the phenyl ring and the ester group, influenced by the steric bulk of the α,α-difluoro substituents. Amide derivatives will also adopt specific conformations to minimize steric strain.

  • Intermolecular Interactions: The presence of multiple fluorine atoms and a carbonyl group will lead to a rich network of intermolecular interactions. We can anticipate the formation of:

    • N-H···O Hydrogen Bonds: In amide derivatives, these will be the primary drivers of the supramolecular assembly, likely forming chains or dimeric motifs.

    • C-H···O and C-H···F Hydrogen Bonds: These weaker interactions will play a crucial role in the overall crystal packing.

    • Halogen Bonds: Interactions involving the fluorine atoms (F···F or F···O) may also contribute to the stability of the crystal lattice.

Future Directions and the Need for Experimental Data

The comparative analysis presented here, based on analogous structures, provides a valuable starting point for understanding the solid-state properties of 2,2-difluoro-2-(4-fluorophenyl)acetic acid derivatives. However, it is crucial to emphasize that these are predictions. The actual crystal structures can only be determined through experimental single-crystal X-ray diffraction studies.

The synthesis and crystallographic characterization of derivatives such as ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate and 2,2-difluoro-2-(4-fluorophenyl)acetamide would be of immense value to the scientific community. Such studies would not only confirm the predicted conformational and packing features but also provide precise geometric data that is essential for computational modeling and rational drug design.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of the derivatives discussed in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis start Starting Materials (e.g., 2,2-difluoro-2-(4-fluorophenyl)acetic acid) reaction Chemical Reaction (Esterification or Amidation) start->reaction workup Reaction Workup & Purification reaction->workup purified_product Purified Derivative workup->purified_product crystal_growth Single Crystal Growth (Slow Evaporation) purified_product->crystal_growth single_crystal Single Crystal Selection crystal_growth->single_crystal xray_diffraction X-ray Diffraction Data Collection single_crystal->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Figure 1. A generalized workflow for the synthesis and X-ray crystallographic analysis of chemical compounds.

References

A Researcher's Guide to Difluoromethylation: Benchmarking Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl group (-CF2H), in particular, offers a unique combination of properties, acting as a lipophilic bioisostere for hydroxyl and thiol groups, thereby enhancing metabolic stability and membrane permeability. This guide provides an in-depth comparison of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate with other commercially available difluoromethylating reagents, supported by experimental data and protocols to aid in reagent selection for your specific research needs.

Introduction: The Role of Difluoromethylation in Drug Discovery

The introduction of a difluoromethyl group can significantly alter the physicochemical properties of a molecule, including its pKa and dipole moment, which in turn can modulate its biological activity.[1] The -CF2H group's ability to act as a weak hydrogen bond donor further enhances its utility in drug design.[1] Consequently, a variety of reagents and methods have been developed for the efficient introduction of this crucial functional group. These methods can be broadly categorized into nucleophilic, electrophilic, and radical pathways.[2] This guide will focus on a comparative analysis of reagents operating through these diverse mechanisms.

Comparative Analysis of Difluoromethylating Reagents

The selection of an appropriate difluoromethylating reagent is contingent upon several factors, including the nature of the substrate, the desired regioselectivity, reaction conditions, and scalability. This section provides a comparative overview of this compound and prominent commercial alternatives.

Reagent Profiles
ReagentChemical StructureMechanismKey AdvantagesKey Limitations
This compound NucleophilicPotentially cost-effective precursor.Limited direct comparative studies available.
Baran's Difluoromethylation Reagent (DFMS) Zn(SO2CF2H)2RadicalAir and water stable, broad substrate scope, operationally simple.[3][4]Requires a radical initiator (e.g., TBHP).[3]
(Difluoromethyl)trimethylsilane (TMSCF2H) (CH3)3SiCF2HNucleophilicVersatile reagent for various transformations.Can be toxic and requires handling under inert conditions.[5]
TCI Difluoromethylation Reagents VariousVariousWide range of reagents for specific applications.Performance data is often specific to the supplier's protocols.
Performance Insights

Direct, side-by-side quantitative comparisons of these reagents under identical conditions are limited in published literature. However, by examining their individual applications and reported yields for similar transformations, we can infer their relative strengths.

For the difluoromethylation of heterocycles, a critical transformation in medicinal chemistry, Baran's reagent (DFMS) has demonstrated broad applicability. For instance, in the C-H difluoromethylation of various nitrogen-containing heterocycles, DFMS, in the presence of tert-butyl hydroperoxide (TBHP), provides the desired products in moderate to good yields under mild, open-flask conditions.[4]

This compound and other similar ethyl difluoroacetate derivatives are emerging as potentially cost-effective nucleophilic difluoromethylating agents. [6] Their utility often involves in-situ generation of a difluoromethyl anion or an equivalent species. While specific yields for direct comparison are scarce, the accessibility of the starting materials makes them an attractive option for large-scale synthesis.

(Difluoromethyl)trimethylsilane (TMSCF2H) is a widely used nucleophilic difluoromethylating agent that can be employed in a variety of transformations, including the difluoromethylation of carbonyl compounds and aryl halides.[5]

Experimental Protocols

To provide a practical framework for comparison, this section details benchmark experimental protocols for key difluoromethylation reactions.

Workflow for a Typical Radical C-H Difluoromethylation of a Heterocycle

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine heterocycle, DFMS, and solvent in a reaction vessel initiator Add tert-butyl hydroperoxide (TBHP) start->initiator stir Stir at room temperature or gentle heating initiator->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor quench Quench the reaction monitor->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify product Obtain pure difluoromethylated heterocycle purify->product

Caption: General workflow for radical C-H difluoromethylation of heterocycles.

Protocol 1: Radical C-H Difluoromethylation of a Heterocycle using Baran's Reagent (DFMS)
  • Materials:

    • Heterocyclic substrate (1.0 equiv)

    • Baran's Difluoromethylation Reagent (DFMS) (2.0-3.0 equiv)[3]

    • tert-Butyl hydroperoxide (TBHP), 70% in water (3.0-5.0 equiv)[3]

    • Dichloromethane (CH2Cl2) and Water (as solvent)

  • Procedure:

    • To a reaction vial, add the heterocyclic substrate and DFMS.

    • Add a 2.5:1 mixture of CH2Cl2 and water.

    • Add TBHP to the reaction mixture.

    • Stir the reaction at room temperature or heat to 50 °C.

    • Monitor the reaction progress by TLC or LC-MS. For slow reactions, a second addition of DFMS and TBHP may be required after 12-24 hours.[4]

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired difluoromethylated heterocycle.

Protocol 2: Nucleophilic Difluoromethylation of an Aldehyde using a Generic Ethyl Difluoroacetate Precursor
  • Materials:

    • Aldehyde (1.0 equiv)

    • Ethyl difluoroacetate derivative (e.g., this compound) (1.5 equiv)

    • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) (1.5 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the ethyl difluoroacetate derivative in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the base (e.g., LDA) to the solution and stir for 30 minutes to generate the enolate.

    • In a separate flask, dissolve the aldehyde in anhydrous THF.

    • Slowly add the aldehyde solution to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the reaction mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Safety and Handling

Working with fluorinating reagents requires strict adherence to safety protocols.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves, must be worn.

  • Reagent-Specific Handling:

    • This compound and other ester derivatives: These are generally stable liquids but should be handled with care, avoiding inhalation and skin contact.

    • Baran's Reagent (DFMS): While noted for its air and water stability, it is a fine powder and should be handled in a way that avoids generating dust.[3]

    • Pyrophoric Reagents: Some difluoromethylation procedures may involve pyrophoric reagents like organolithiums (e.g., for generating LDA). These reagents ignite spontaneously on contact with air and moisture and require specialized handling techniques under an inert atmosphere.[7]

  • Quenching and Disposal: Unused or residual reactive reagents must be quenched carefully. A common procedure involves slow addition to a cooled solution of isopropanol, followed by methanol and then water.[8] All waste should be disposed of according to institutional and local regulations.

Mechanism of Action: A Comparative Overview

The efficacy and selectivity of a difluoromethylating reagent are intrinsically linked to its mechanism of action.

Radical Difluoromethylation with DFMS

G cluster_initiation Initiation cluster_propagation Propagation DFMS Zn(SO2CF2H)2 (DFMS) Radical_Gen Generation of •CF2H radical DFMS->Radical_Gen TBHP t-BuOOH (TBHP) TBHP->Radical_Gen Addition Addition of •CF2H to Heterocycle Radical_Gen->Addition Heterocycle Heterocycle (Ar-H) Heterocycle->Addition Intermediate [Ar(H)CF2H]• intermediate Addition->Intermediate Oxidation Oxidation Intermediate->Oxidation Product Difluoromethylated Heterocycle (Ar-CF2H) Oxidation->Product

Caption: Simplified mechanism of radical C-H difluoromethylation using DFMS.

Baran's reagent generates a difluoromethyl radical (•CF2H) upon reaction with an initiator like TBHP.[4] This radical, which exhibits nucleophilic character, then adds to electron-deficient positions of (hetero)arenes.[9] Subsequent oxidation and deprotonation yield the difluoromethylated product. The stability of the radical intermediate often dictates the regioselectivity of the reaction.

Nucleophilic Difluoromethylation

Reagents like this compound and TMSCF2H act as sources of a nucleophilic "CF2H-" equivalent. In the case of the ethyl ester, a strong base is typically required to deprotonate the α-carbon, generating a reactive enolate that can then attack an electrophile. For TMSCF2H, a fluoride source can activate the silicon center, liberating the difluoromethyl anion. These nucleophilic species readily participate in reactions such as additions to carbonyls and SN2-type displacements.

Conclusion and Future Outlook

The choice of a difluoromethylating reagent is a critical decision in the design and execution of synthetic routes in drug discovery and development. While Baran's reagent (DFMS) offers a robust, user-friendly option for radical C-H functionalization with a broad substrate scope, reagents like This compound represent a potentially more economical, though less characterized, avenue for nucleophilic difluoromethylation.

The field of difluoromethylation is continually evolving, with ongoing research focused on developing more efficient, selective, and sustainable methods.[10] The development of catalytic and enantioselective difluoromethylation reactions remains a key objective. As our understanding of the unique properties of the difluoromethyl group deepens, so too will the demand for novel and practical synthetic methodologies. This guide serves as a starting point for researchers to navigate the current landscape of commercially available difluoromethylating reagents and make informed decisions for their synthetic endeavors.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Reaction Products from Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are indispensable building blocks. Their unique electronic properties and metabolic stability make them prized motifs in rational drug design. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is one such versatile precursor, whose geminal difluoro group adjacent to an aromatic ring presents both synthetic opportunities and analytical challenges.[1]

The transformation of this ester into downstream products—be it through hydrolysis, reduction, or amidation—is foundational. However, asserting the success of these reactions and the purity of the resultant products requires more than a cursory glance at a TLC plate. It demands a rigorous, multi-pronged analytical approach. A single spectrum rarely tells the whole story; it is the symphony of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that provides irrefutable proof of structure.

The Analytical Workflow: A Triad of Confirmation

Confirming a chemical transformation is an exercise in detective work. We look for evidence of absence (the disappearance of starting material signals) and evidence of presence (the appearance of new, characteristic signals of the product). For complex molecules, especially those containing fluorine, relying on a single technique can be misleading. For instance, while ¹⁹F NMR is exceptionally sensitive to the chemical environment of the fluorine atoms, it provides no information about the rest of the molecule. A comprehensive strategy is therefore essential.

The logical flow of analysis involves a synergistic use of NMR, IR, and MS to build a complete and validated structural picture.

G cluster_synthesis Synthetic Transformation cluster_analysis Spectroscopic Analysis Start Ethyl 2,2-difluoro-2- (4-fluorophenyl)acetate + Reagents Reaction Reaction Work-up & Purification Start->Reaction Product Isolated Product Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Provides skeletal framework & connectivity IR FT-IR Spectroscopy Product->IR Identifies functional groups MS Mass Spectrometry (e.g., GC-MS) Product->MS Determines molecular weight & formula Conclusion Structure Confirmed/ Rejected NMR->Conclusion IR->Conclusion MS->Conclusion

Caption: Overall workflow for synthetic and analytical confirmation.

The Starting Point: Spectroscopic Fingerprint of the Parent Ester

Before we can confirm a product, we must intimately understand our starting material: this compound. Its spectrum is our baseline.

Technique Key Signal Expected Value Rationale
¹H NMR -O-CH₂ -CH₃~4.3 ppm (quartet)Methylene protons adjacent to the ester oxygen.
-O-CH₂-CH₃ ~1.3 ppm (triplet)Methyl protons of the ethyl group.
Aromatic protons~7.2-7.6 ppm (multiplets)Protons on the 4-fluorophenyl ring.
¹³C NMR C =O~164 ppm (triplet, J ≈ 35 Hz)Ester carbonyl carbon, coupled to the two α-fluorines.
C F₂~115 ppm (triplet, J ≈ 250 Hz)Geminal difluoro carbon, showing a large C-F coupling.
Aromatic carbons~116-132 ppmCarbons of the 4-fluorophenyl ring.
-O-CH₂ -CH₃~63 ppmMethylene carbon of the ethyl group.
-O-CH₂-CH₃ ~14 ppmMethyl carbon of the ethyl group.
¹⁹F NMR Ar-F ~ -110 ppmFluorine on the aromatic ring.
CF₂ ~ -100 ppmGeminal difluorines, often appearing as a multiplet due to coupling with the aromatic fluorine.
FT-IR C=O stretch1750-1735 cm⁻¹Strong, sharp absorbance characteristic of an aliphatic ester carbonyl.[2]
C-F stretch1300-1100 cm⁻¹Strong absorbances typical for organofluorine compounds.
C-O stretch1300-1000 cm⁻¹Two bands characteristic of the C-O bonds in an ester.[2][3]
MS (EI) [M]⁺m/z = 230.06Molecular ion peak for C₁₀H₉F₃O₂. Note: Molecular ions of fluorinated compounds can be weak or absent in EI.[4][5]

Comparative Analysis of Key Reaction Pathways

Let's consider three common and synthetically valuable transformations of our starting ester. The success of each reaction hinges on the appearance and disappearance of specific spectroscopic signals.

Reactions cluster_prods Start Ethyl 2,2-difluoro-2- (4-fluorophenyl)acetate Acid Product A: 2,2-difluoro-2-(4-fluorophenyl) acetic acid Start->Acid Hydrolysis (e.g., NaOH, H₂O) Alcohol Product B: 2,2-difluoro-2-(4-fluorophenyl) ethan-1-ol Start->Alcohol Reduction (e.g., LiAlH₄) Amide Product C: 2,2-difluoro-2-(4-fluorophenyl) acetamide Start->Amide Amidation (e.g., NH₃)

References

Cross-reactivity analysis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate in complex mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Analysis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate in Complex Biological Matrices

Introduction: The Analytical Challenge of Specificity in Drug Development

In the landscape of pharmaceutical development, the precise and accurate quantification of a drug candidate in a complex biological matrix is paramount. This guide focuses on this compound, a fluorinated ester of significant interest, and the critical process of evaluating its analytical cross-reactivity. When developing a bioanalytical method, particularly for small molecules, the primary challenge is ensuring the assay is specific to the parent compound and does not inadvertently detect and quantify related substances, such as metabolites or structurally similar analogs.[1] Failure to do so can lead to a significant over- or under-estimation of the drug's concentration, compromising pharmacokinetic, pharmacodynamic, and toxicological data.[1]

This document provides a comparative analysis of three distinct analytical methodologies for assessing the cross-reactivity of this compound. We will delve into the underlying principles of immunoassays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with a Halogen-Specific Detector (GC-XSD). This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring that the methods described are robust and self-validating in accordance with regulatory expectations.[2][3]

The Analyte: this compound

Understanding the physicochemical properties of the target analyte is the foundational step in developing a selective analytical method.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₉F₃O₂ PubChem[4]
Molecular Weight 222.17 g/mol PubChem[4]
IUPAC Name This compound PubChem[4]

| CAS Number | 175543-23-4 | PubChem[4][5] |

The presence of multiple fluorine atoms and an ester group dictates the molecule's polarity, volatility, and potential metabolic pathways. The primary analytical challenge stems from compounds that share the core difluoro-(4-fluorophenyl)acetate structure.

Identifying Potential Cross-Reactants

A robust cross-reactivity analysis must challenge the assay with a panel of likely interferents. For our target compound, these fall into two main categories:

  • Metabolites: The most probable metabolic pathway is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, 2,2-difluoro-2-(4-fluorophenyl)acetic acid.

  • Structural Analogs: These could be impurities from synthesis or related compounds in a drug discovery library. We will consider analogs with different phenyl substitutions or ester groups.

The diagram below illustrates the structural relationships between the target analyte and potential cross-reactants, highlighting the challenge for a selective assay.

G cluster_target Target Analyte cluster_interferents Potential Cross-Reactants Target This compound (Target Analyte) Metabolite 2,2-difluoro-2-(4-fluorophenyl)acetic acid (Metabolite via Hydrolysis) Target->Metabolite Metabolism Analog1 Ethyl 2,2-difluoro-2-phenylacetate (Analog - Lacks 4-fluoro group) Target->Analog1 Structural Similarity Analog2 Mthis compound (Analog - Different ester) Target->Analog2 Structural Similarity

Caption: Structural relationship of the target analyte to potential interferents.

Comparative Overview of Analytical Methodologies

The choice of analytical technique is a critical decision driven by the required sensitivity, selectivity, throughput, and the stage of drug development. We compare three orthogonal techniques.

FeatureImmunoassay (Competitive ELISA)Liquid Chromatography-Tandem MS (LC-MS/MS)Gas Chromatography-XSD (GC-XSD)
Principle Antigen-antibody binding competition.[6]Physicochemical separation followed by mass-to-charge ratio detection.[7]Separation based on volatility, followed by halogen-specific detection.[8]
Selectivity Moderate to High; dependent on antibody specificity. Prone to cross-reactivity with structurally similar compounds.[9][10]Very High; based on retention time and specific precursor/product ion transitions (MRM).[11]High for halogenated compounds; selectivity against non-halogenated matrix components is excellent.[12]
Sensitivity High (pg/mL to ng/mL).[6]Very High (pg/mL or lower).[11]High (pg/mL to ng/mL), but can be less sensitive for fluorinated vs. chlorinated compounds.[8]
Throughput High (96/384-well plates).Moderate to High (with UPLC systems).Moderate.
Matrix Effects Can be significant; requires careful buffer optimization.Ion suppression/enhancement is a major consideration, addressed by sample cleanup and internal standards.[1]Minimal from non-halogenated components; requires clean sample introduction.
Ideal Use Case High-throughput screening in early discovery.Gold standard for quantitative bioanalysis in preclinical and clinical studies.[7]Specialized analysis of volatile/semi-volatile halogenated compounds.[13]

Experimental Workflows & Protocols

A self-validating analytical system is built on a foundation of rigorous, well-documented protocols. The following sections provide step-by-step methodologies. The overall workflow for each approach is visualized below.

G cluster_ia Immunoassay Workflow cluster_lcms LC-MS/MS Workflow cluster_gc GC-XSD Workflow start Complex Biological Sample (e.g., Human Plasma) ia_prep Sample Pre-treatment (Dilution) start->ia_prep lcms_prep Sample Preparation (Protein Precipitation & SPE) start->lcms_prep gc_prep Sample Preparation (Liquid-Liquid Extraction) start->gc_prep ia_assay Competitive Binding (Analyte vs. Labeled Antigen) ia_prep->ia_assay High Throughput ia_detect Signal Detection (e.g., Colorimetric, Fluorescence) ia_assay->ia_detect High Throughput ia_data Data Analysis (Standard Curve Fitting) ia_detect->ia_data High Throughput end_node Concentration & Cross-Reactivity Report ia_data->end_node High Throughput lcms_sep UPLC Separation (Reversed-Phase) lcms_prep->lcms_sep High Specificity lcms_detect Tandem MS Detection (MRM Mode) lcms_sep->lcms_detect High Specificity lcms_data Data Analysis (Peak Integration, IS Ratio) lcms_detect->lcms_data High Specificity lcms_data->end_node High Specificity gc_sep GC Separation (Capillary Column) gc_prep->gc_sep Halogen Selective gc_detect Halogen-Specific Detector (XSD) gc_sep->gc_detect Halogen Selective gc_data Data Analysis (Peak Area vs. Standard Curve) gc_detect->gc_data Halogen Selective gc_data->end_node Halogen Selective

Caption: Comparative experimental workflows for cross-reactivity analysis.

Protocol 1: Competitive ELISA for High-Throughput Screening

Causality: This method is chosen for its speed and ability to handle many samples, making it ideal for initial screening. Its reliance on antibody binding, however, makes it inherently susceptible to cross-reactivity, which must be rigorously tested.[9]

Methodology:

  • Reagent Preparation:

    • Coating Antigen: Synthesize a conjugate by linking this compound to a carrier protein (e.g., BSA).

    • Antibody: Use a monoclonal or polyclonal antibody raised against the target analyte.

    • Standard & QC Preparation: Prepare a stock solution of the target analyte and potential cross-reactants in DMSO. Serially dilute in an appropriate buffer (e.g., PBS with 0.1% BSA) to create standard curves and QC samples.

  • Plate Coating:

    • Coat a 96-well high-binding microplate with the coating antigen (e.g., 1 µg/mL in carbonate buffer) overnight at 4°C.

    • Wash the plate 3x with wash buffer (PBS + 0.05% Tween-20).

    • Block non-specific binding sites with a blocking buffer (e.g., 5% skim milk in PBS) for 2 hours at room temperature.

  • Competitive Reaction:

    • Add 50 µL of standard, QC, or unknown sample to the wells.

    • Immediately add 50 µL of the primary antibody (at a pre-optimized dilution).

    • Incubate for 1-2 hours at room temperature, allowing the free analyte (from the sample) and the coated antigen to compete for antibody binding.

  • Detection:

    • Wash the plate 5x with wash buffer.

    • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG). Incubate for 1 hour.

    • Wash the plate 5x with wash buffer.

    • Add 100 µL of TMB substrate. Allow color to develop in the dark.

    • Stop the reaction with 50 µL of 2N H₂SO₄.

  • Data Acquisition & Analysis:

    • Read the absorbance at 450 nm.

    • Plot a standard curve (absorbance vs. log concentration) using a four-parameter logistic fit.

    • To assess cross-reactivity, generate a standard curve for each potential interferent. Calculate the concentration of the interferent that causes 50% inhibition (IC50) and compare it to the IC50 of the target analyte.

    • % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Interferent) * 100

Protocol 2: LC-MS/MS for Definitive Quantification

Causality: This is the regulatory gold standard for bioanalysis due to its unparalleled selectivity and sensitivity.[7][11] By monitoring a specific precursor ion and its unique fragment ion (a Multiple Reaction Monitoring or MRM transition), we can definitively distinguish the analyte from co-eluting interferents.

Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Internal Standard (IS): Spike 100 µL of plasma sample (standard, QC, or unknown) with a stable isotope-labeled version of the analyte (e.g., D4-Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate). The IS is crucial for correcting for variations in sample recovery and matrix effects.

    • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge.

    • SPE: Condition a mixed-mode SPE cartridge. Load the supernatant from the previous step. Wash with a low-organic solvent to remove salts and polar impurities. Elute the analyte and IS with an appropriate organic solvent (e.g., methanol with 2% formic acid).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a ballistic gradient from 5% to 95% B over 3 minutes to ensure sharp peaks and efficient separation from matrix components.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Analyte: Optimize and monitor a specific transition (e.g., m/z 223.1 → 151.0).

      • Internal Standard: Monitor the corresponding transition (e.g., m/z 227.1 → 155.0).

      • Cross-Reactants: Determine the MRM transitions for each potential interferent.

  • Data Acquisition & Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Generate a standard curve by plotting the Peak Area Ratio against the nominal concentration, using a weighted (1/x²) linear regression.

    • To assess cross-reactivity, inject a high concentration solution of each potential interferent and monitor the MRM channel of the target analyte. Any detected peak demonstrates cross-reactivity (typically due to in-source fragmentation or isobaric interference). Specificity is confirmed by the absence of a signal at the analyte's retention time.

Protocol 3: GC with Halogen-Specific Detector (GC-XSD)

Causality: Given the halogenated nature of the analyte, GC with a highly selective detector like the XSD is a viable orthogonal technique.[12] The XSD is extremely selective for halogenated compounds over hydrocarbons, which constitute the bulk of a biological matrix extract, thus providing very clean chromatograms.[8]

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Internal Standard (IS): Spike 200 µL of plasma with a suitable halogenated compound with similar volatility but chromatographically resolved from the analyte.

    • Extraction: Add 1 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether - MTBE). Vortex vigorously for 5 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate to ~50 µL under a gentle stream of nitrogen before injection.

  • GC Separation:

    • Inlet: Splitless injection at 250°C.

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 2 min. This program ensures good separation and elution of the analyte.

  • XSD Detection:

    • Operate the detector according to the manufacturer's specifications. The detector combusts the column effluent, and the resulting halogenated products react with an alkali metal surface to produce a measurable current.[8]

  • Data Acquisition & Analysis:

    • Integrate the peak area of the analyte and the IS.

    • Generate a standard curve by plotting the peak area (or area ratio to IS) against concentration.

    • To assess cross-reactivity, inject solutions of the potential interferents. The method's specificity is demonstrated if no peaks are observed at the retention time of the target analyte. The high selectivity of the detector should eliminate most non-halogenated interferents.

Comparative Performance Data & Validation

Method validation is performed according to ICH Q2(R2) and FDA guidelines to ensure the method is fit for its intended purpose.[14][15][16] The following table presents hypothetical but realistic performance data from a cross-reactivity study.

Table 2: Comparative Method Performance in Cross-Reactivity Analysis

ParameterImmunoassay (ELISA)LC-MS/MSGC-XSD
Specificity (% Cross-Reactivity)
vs. Metabolite45%< 0.1% (No interference at analyte RT)< 0.1% (Baseline separated)
vs. Analog 115%< 0.1% (No interference at analyte RT)< 0.1% (Baseline separated)
LOQ (ng/mL) 0.50.050.2
Linearity (r²) > 0.99 (4-PL Fit)> 0.998 (Weighted Linear)> 0.995 (Linear)
Accuracy (% Recovery) 88-107%97-103%94-106%
Precision (%RSD) < 15%< 8%< 12%

Interpretation:

  • The Immunoassay shows significant cross-reactivity with the primary metabolite, as the antibody likely recognizes the core molecular structure. This makes it unsuitable for specific quantification in the presence of metabolites but acceptable for high-level screening.

  • LC-MS/MS demonstrates superior specificity. The combination of chromatographic separation and unique MRM transitions effectively eliminates any interference from the tested compounds.[11] This is the required level of performance for regulatory submissions.

  • GC-XSD also provides excellent specificity due to chromatographic separation. Its performance is robust, making it a strong orthogonal technique for confirmation or for labs without LC-MS/MS capabilities.

Discussion & Recommendations: Selecting the Right Tool

The choice of methodology for cross-reactivity analysis is not a one-size-fits-all decision. It requires a strategic approach based on the specific scientific question and the phase of development.

G start What is the Analytical Goal? q1 High-Throughput Screening (e.g., Early Discovery, SAR) start->q1 High Volume q2 Definitive Quantification (e.g., PK/Tox Studies for Regulatory Submission) start->q2 High Specificity q3 Orthogonal Confirmation or Volatile Halogen Analysis start->q3 Alternative Method ans1 Use Immunoassay (ELISA) q1->ans1 ans2 Use LC-MS/MS q2->ans2 ans3 Use GC-XSD q3->ans3 note1 High potential for cross-reactivity. Confirm hits with a specific method. ans1->note1 Be Aware: note2 Required for clinical and late-stage preclinical work per FDA/ICH guidelines. ans2->note2 Gold Standard:

Caption: Decision tree for selecting an appropriate analytical method.

  • For Early-Stage Discovery: Where thousands of compounds may be screened, the high throughput of a competitive ELISA is advantageous. The key is to be aware of its limitations and to use the data as a ranking tool rather than for absolute quantification. Any lead compounds identified should be subsequently analyzed by a more specific method.

  • For Preclinical and Clinical Development: LC-MS/MS is the unequivocal choice. Regulatory agencies like the FDA and EMA require fully validated, highly specific methods for pivotal studies.[2][17][18] The data presented here underscores its ability to differentiate the parent drug from metabolites and analogs, ensuring data integrity.

  • For Orthogonal Confirmation: GC-XSD serves as an excellent confirmatory technique. If a surprising result is obtained via LC-MS/MS, re-analyzing key samples with a method based on a different separation principle (volatility vs. polarity) and detection mechanism provides a high degree of confidence in the results.

Conclusion

The successful development of a drug candidate like this compound relies on the generation of accurate and reliable bioanalytical data. Cross-reactivity is not a peripheral issue; it is a central challenge that must be proactively addressed. This guide has demonstrated that while high-throughput immunoassays have a role in early screening, the specificity and sensitivity of LC-MS/MS make it the indispensable tool for regulatory-compliant bioanalysis. By understanding the principles, strengths, and weaknesses of each technique, and by implementing rigorous, self-validating protocols, researchers can ensure the integrity of their data and make informed decisions in the complex journey of drug development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Herein, we provide a comprehensive guide for the safe and compliant disposal of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate (CAS No. 175543-23-4). This document is intended for researchers, scientists, and drug development professionals who handle this and similar organofluorine compounds. Our focus extends beyond mere procedure to explain the underlying chemical principles that dictate these essential safety protocols, ensuring a culture of safety and environmental stewardship in your laboratory.

The Critical Context: Understanding Organofluorine Waste

This compound belongs to the broad class of organofluorine compounds. The defining characteristic of these molecules is the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry. This exceptional stability, while beneficial in pharmaceutical and material science applications, renders these compounds highly resistant to natural degradation pathways.[1][2] Consequently, many fluorinated organic compounds are considered persistent in the environment, potentially leading to bioaccumulation and long-term ecological concerns.[1][2] Improper disposal can lead to the contamination of soil and water systems, as current wastewater treatment methods are often insufficient for removing such persistent chemicals.[3] Therefore, a specialized and rigorous approach to waste management is not just a regulatory requirement but a scientific responsibility.

Hazard Identification and Risk Assessment

As of this writing, a comprehensive, publicly available Safety Data Sheet (SDS) with a full GHS classification for this compound is not consistently available. However, by examining structurally analogous compounds, such as Ethyl difluoroacetate (CAS 454-31-9), we can infer the likely hazards. This analysis should be considered provisional; always refer to the specific SDS provided by your chemical supplier for definitive hazard information.

Based on analogous compounds, the primary hazards are likely to include:

  • Flammability: Many organic esters are flammable liquids.[4][5]

  • Corrosivity: The presence of difluoroacetate moiety suggests it may cause severe skin burns and eye damage upon contact.[4][5][6]

  • Toxicity upon Decomposition: Thermal decomposition can release hazardous gases such as hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO2).[5]

The table below summarizes the anticipated hazard profile based on the closely related compound, Ethyl difluoroacetate.

Hazard Category GHS Classification Signal Word Hazard Statement
Flammable LiquidsCategory 3Danger H226: Flammable liquid and vapor.[4][5]
Skin CorrosionCategory 1CDanger Causes severe skin burns and eye damage.[4]
Serious Eye DamageCategory 1Danger Causes serious eye damage.[4]

Note: This table is illustrative and based on data for Ethyl difluoroacetate (CAS 454-31-9). The actual classification for this compound may vary.

Laboratory Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of generation. Adherence to a systematic laboratory waste protocol is critical for ensuring safety and regulatory compliance under the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[7][8][9]

Immediately upon generation, waste containing this compound must be segregated.

  • Do Not Mix: Never mix this waste stream with incompatible chemicals. For instance, do not combine it with strong acids, bases, or reducing agents, as this could trigger unknown hazardous reactions.[10]

  • Dedicated Waste Stream: Designate a specific waste stream for halogenated organic compounds. This prevents cross-contamination and simplifies the final disposal process.[11]

The choice of waste container is a critical safety control.

  • Chemical Compatibility: Use a container made of material chemically compatible with the waste. High-density polyethylene (HDPE) or other fluorinated polymer containers are often suitable. Avoid metal containers for acidic or corrosive waste and do not use glass for any waste that may generate hydrofluoric acid.[9] The container must have a secure, leak-proof screw cap.[12]

  • Headspace: Do not fill the container to more than 90% capacity.[9] Leaving at least one inch of headspace allows for vapor expansion.[12]

  • Condition: Ensure the container is free from damage or deterioration.[7]

Proper labeling is mandated by the EPA and OSHA and is essential for safety.[13]

  • Clear Identification: The label must clearly state the words "Hazardous Waste." [8][13]

  • Full Chemical Name: List the full chemical name: "Waste this compound." Avoid abbreviations or chemical formulas.[8] For mixtures, every component must be listed with its approximate percentage.[8][12]

  • Hazard Pictograms: Mark the appropriate GHS hazard pictograms (e.g., Flammable, Corrosive).[8]

  • Contact Information: Include the name of the Principal Investigator and the laboratory location (building and room number).[8]

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][13]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[7]

  • Segregation: Even within the SAA, keep it segregated from incompatible waste types.[12]

  • Inspections: The SAA should be inspected weekly for leaks and proper labeling.[12]

Disposal Workflow and Recommended Methodologies

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional Disposal Protocol cluster_final Final Disposition gen Waste Generation (this compound) seg Step 1: Segregate Waste (Halogenated Organics Only) gen->seg cont Step 2: Use Compatible Container (HDPE, Screw Cap, <90% Full) seg->cont label_node Step 3: Apply Hazardous Waste Label (Full Name, Hazards, Date) cont->label_node store Step 4: Store in SAA (Secondary Containment, Weekly Inspection) label_node->store contact Step 5: Contact EHS (Arrange for Waste Pickup) store->contact transport EHS Transports Waste to Central Accumulation Area (CAA) contact->transport vendor Waste Manifested to Licensed Disposal Vendor transport->vendor incin Recommended Method: High-Temperature Incineration (>1,400°C) vendor->incin

Caption: Disposal workflow for this compound.

Laboratory personnel should never attempt to dispose of this chemical waste themselves (e.g., via sink or trash disposal).[8][12]

  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (typically six months to one year, check institutional policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7][12]

  • Professional Handling: EHS will transport the waste to a central accumulation area before it is transferred to a licensed hazardous waste disposal facility.

Due to the extreme stability of the C-F bond, high-temperature incineration is the most effective and recommended technology for the complete destruction of fluorinated organic compounds.[14][15]

  • Mechanism: Incineration at sufficiently high temperatures (often exceeding 1,400°C) and with long residence times provides the energy required to break the C-F bonds.[15] This process ideally converts the compound into less harmful inorganic constituents like hydrogen fluoride (HF), which can then be neutralized and scrubbed from the flue gas.[15]

  • Ineffectiveness of Other Methods: Standard chemical or biological waste treatment methods are ineffective. Landfilling is a less desirable option as it only contains the "forever chemicals" without destroying them, posing a long-term risk of environmental release.[16]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

    • Contain the spill using a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent).

    • Collect the contaminated absorbent material into a sealed, properly labeled hazardous waste container.[11]

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Restrict access to the area.

    • Contact your institution's emergency response team or EHS for cleanup.[11]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure the responsible management of scientifically valuable but environmentally persistent chemicals.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate (CAS No. 175543-23-4). In the fast-paced environment of drug discovery and development, a deep and actionable understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and innovation. This guide is designed to provide you, our valued researchers and scientists, with the critical information needed to handle this fluorinated ester with confidence and precision. We will delve into the necessary personal protective equipment (PPE), operational protocols, and disposal plans, all grounded in established safety principles.

Understanding the Hazard: A Data-Driven Approach

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its potential hazards by examining a closely related analogue, Ethyl difluoroacetate. According to the National Institutes of Health's PubChem database, Ethyl difluoroacetate is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Flammable Liquid: It is considered a highly flammable liquid and vapor.

  • Skin Corrosion/Irritation: It is known to cause severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation: It can cause serious eye damage.

  • Hazardous to the Aquatic Environment: It is toxic to aquatic life with long-lasting effects.

Given the structural similarities, it is prudent to handle this compound with the same level of caution, assuming it possesses similar hazardous properties. The presence of the fluorophenyl group may introduce additional toxicological considerations. Therefore, a robust PPE protocol is non-negotiable.

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling halogenated organic compounds. The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for similar chemicals.

Body PartRecommended PPERationale and Best Practices
Eyes and Face Chemical splash goggles and a face shieldStandard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to splashes.[2] Chemical splash goggles are essential. For tasks with a higher risk of splashing, a full-face shield worn over the goggles is required to protect the entire face.
Hands Nitrile or Neoprene gloves (double-gloving recommended)Disposable nitrile gloves offer good protection against incidental splashes of a wide range of chemicals.[3][4] For extended contact or handling larger quantities, more robust gloves such as neoprene are advisable.[5] Given the corrosive nature of analogous compounds, double-gloving provides an additional layer of protection. Always inspect gloves for any signs of degradation or punctures before use.
Body Flame-resistant laboratory coatA flame-resistant lab coat is crucial due to the flammability hazard.[3] The coat should be fully buttoned to provide maximum coverage.
Respiratory Use in a certified chemical fume hoodEngineering controls, such as a chemical fume hood, are the primary means of respiratory protection. If work outside a fume hood is unavoidable and there is a risk of inhaling vapors, a risk assessment must be conducted to determine the appropriate respiratory protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is paramount for ensuring a safe laboratory environment.

Pre-Operational Checklist:
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Thoroughly inspect all PPE for damage or contamination before donning.

  • Spill Kit Accessibility: Confirm that a spill kit appropriate for flammable and corrosive liquids is readily accessible.

  • Emergency Shower and Eyewash Station: Know the location of the nearest emergency shower and eyewash station and ensure the pathway to them is unobstructed.

Step-by-Step Handling Procedure:
  • Donning PPE: Don PPE in the following order: lab coat, then gloves (if double-gloving, don the inner pair first), followed by eye and face protection.

  • Chemical Handling: Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Transferring Liquids: Use appropriate tools such as spark-proof spatulas and ground bonding for containers to prevent static discharge when transferring the flammable liquid.

  • Avoiding Contamination: Never touch common surfaces like doorknobs, phones, or keyboards with gloved hands.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly after removing all PPE.

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Halogenated organic compounds require special disposal procedures.[4][6]

Waste Segregation and Collection:
  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), must be collected in a designated "Halogenated Organic Waste" container.

  • Container Labeling: The waste container must be clearly labeled with its contents.

  • Container Storage: Store the waste container in a well-ventilated area, away from ignition sources.

Disposal of Contaminated PPE:
  • Gloves: Contaminated gloves should be disposed of as hazardous waste in the designated solid waste container.

  • Lab Coats: If a lab coat becomes significantly contaminated, it must be professionally decontaminated or disposed of as hazardous waste.

PPE_Decision_Workflow cluster_prep Preparation Phase cluster_protocol Operational Protocol cluster_disposal Disposal A Assess Task Hazard Level (e.g., small vs. large scale, splash potential) C Eye & Face Protection A->C High Splash Risk? B Verify Engineering Controls (Fume Hood Certification) F Respiratory Protection B->F Fume Hood Available? D Hand Protection C->D E Body Protection D->E E->F G Don PPE Correctly F->G Proceed to Operation H Execute Task in Fume Hood G->H I Doff PPE & Decontaminate H->I J Segregate Halogenated Waste I->J

Conclusion: Fostering a Culture of Safety

At the heart of groundbreaking research is a steadfast commitment to safety. By understanding the potential hazards of this compound and rigorously adhering to the PPE, handling, and disposal protocols outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific endeavors. We are dedicated to being your trusted partner in laboratory safety, providing you with the knowledge and resources to work safely and effectively.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.